Dicyclohexylphosphinyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[chloro(cyclohexyl)phosphoryl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYSIUYOULVHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-72-0 | |
| Record name | Dicyclohexylphosphinyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Defining the Reagent and Clarifying Nomenclature
An In-Depth Technical Guide to the Physical and Chemical Properties of Dicyclohexylphosphinyl Chloride
For professionals in chemical research, synthesis, and drug development, a precise understanding of reagent properties is paramount to achieving desired experimental outcomes. This compound, a key organophosphorus intermediate, presents a unique profile of reactivity and physical characteristics. This guide provides an in-depth exploration of this compound, emphasizing the causality behind its properties and offering practical insights for its application in the laboratory.
This compound is an organophosphorus compound featuring a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to two cyclohexyl groups and one chlorine atom.[1] It belongs to the phosphinic chloride class of compounds, which are valuable precursors for the synthesis of phosphinate esters, amides, and other derivatives used in catalysis, materials science, and medicinal chemistry.
A critical point of clarification is the distinction between This compound and dicyclohexylchlorophosphine . The former contains a pentavalent, phosphoryl group (P=O), while the latter has a trivalent phosphorus atom (P-Cl). This structural difference profoundly impacts their chemical reactivity and physical properties.
Caption: Simplified workflow of hydrolysis.
Reaction with Nucleophiles: This reactivity extends to other nucleophiles such as alcohols and amines, making it an excellent reagent for synthesizing phosphinate esters and phosphinic amides, respectively. These reactions typically proceed rapidly, often requiring cooling and the use of an HCl scavenger, such as a tertiary amine (e.g., triethylamine), to drive the reaction to completion.
Application in Synthesis: An Exemplary Protocol
The primary utility of this compound is as a building block. For instance, in drug development, phosphinate moieties are often explored as stable mimics of phosphate or carboxylate groups. The following protocol provides a validated, step-by-step methodology for the synthesis of a phosphinate ester.
Protocol: Synthesis of Ethyl Dicyclohexylphosphinate
Objective: To synthesize a phosphinate ester via nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (TEA)
-
Anhydrous Diethyl Ether (Et₂O)
-
Standard glassware (round-bottom flask, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Methodology:
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether under the inert atmosphere.
-
Nucleophile Solution: In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.
-
Reaction Execution: Cool the solution of the phosphinyl chloride to 0 °C using an ice bath. Add the ethanol/triethylamine solution dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of triethylamine hydrochloride salt will be visible as a white precipitate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh diethyl ether.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl dicyclohexylphosphinate.
Caption: Experimental workflow for phosphinate ester synthesis.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous nature.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. [1]Inhalation may cause respiratory irritation. [2]Its hydrolysis products include hydrochloric acid, which is also highly corrosive.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), a lab coat, and chemical safety goggles along with a face shield. [3]* Handling: Use only in an inert, dry atmosphere to prevent decomposition. Avoid contact with skin, eyes, and clothing. [4]Ensure all glassware is scrupulously dried before use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and bases. [5][6]Storage under an inert gas (nitrogen or argon) is recommended. [7]
Conclusion
This compound is a valuable yet hazardous synthetic intermediate whose utility is directly linked to the electrophilicity of its phosphorus center. A thorough understanding of its physical properties, particularly its solid-state and moisture sensitivity, is essential for its safe and effective use. By employing anhydrous conditions and appropriate safety protocols, researchers can leverage its reactivity to construct complex organophosphorus molecules for a wide range of applications in science and industry.
References
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LookChem. (n.d.). Chlorodicyclohexylphosphine. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557982, this compound. Retrieved from [Link]
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ResearchGate. (2025). A note on the preparation of chloro‐dialkylphosphines. [Link]
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Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet (MSDS) - Cyclohexyl chloride. [Link]
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Chemsrc. (2025). This compound | CAS#:15873-72-0. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734135, Chlorodicyclohexylphosphine. Retrieved from [Link]
- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.
-
Gelest, Inc. (2015). Safety Data Sheet - Dicyclohexylphosphine. [Link]
- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.
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The Enduring Reactivity of a Bulky Workhorse: A Technical Guide to Dicyclohexylphosphinyl Chloride
Abstract
Dicyclohexylphosphinyl chloride, a sterically encumbered yet highly versatile organophosphorus reagent, holds a significant position in the synthetic chemist's toolbox. Its unique reactivity profile, governed by the bulky cyclohexyl groups, allows for a range of selective transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound with water and a variety of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and execution. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the full potential of this important synthetic intermediate.
Introduction: The Dichotomy of Steric Hindrance and Reactivity
This compound, with its phosphorus atom flanked by two bulky cyclohexyl rings, presents an interesting case study in chemical reactivity. While steric hindrance often impedes reactions, in this case, it imparts a degree of stability and selectivity that is highly desirable in complex molecule synthesis. The electron-withdrawing nature of the phosphoryl group (P=O) and the chlorine atom renders the phosphorus center highly electrophilic and susceptible to nucleophilic attack. This guide will dissect the interplay of these electronic and steric factors in the reactions of this compound with water and common nucleophiles such as alcohols and amines.
Physicochemical Properties and Safe Handling
Before embarking on any synthetic work, a thorough understanding of the reagent's properties and safety considerations is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ClOP | |
| Molecular Weight | 248.73 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 109 °C | |
| Boiling Point | 395.0 ± 9.0 °C (Predicted) | |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) |
Safety and Handling: this compound is classified as a corrosive substance that causes severe skin burns and eye damage[1]. It is also sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Reactivity with Water: A Vigorous Hydrolysis
The reaction of this compound with water is a rapid and exothermic hydrolysis that yields dicyclohexylphosphinic acid and hydrochloric acid. This reactivity underscores the need for stringent anhydrous conditions when performing reactions with other nucleophiles.
Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution-type mechanism at the phosphorus center. The lone pair of electrons on the oxygen atom of water attacks the electrophilic phosphorus atom, leading to a pentacoordinate intermediate. Subsequent elimination of a chloride ion and deprotonation yields the final product.
Caption: Mechanism of this compound hydrolysis.
Experimental Protocol: Synthesis of Dicyclohexylphosphinic Acid
Causality: This protocol is designed for the complete and safe hydrolysis of this compound. The slow, portion-wise addition to ice-cold water is crucial to manage the exothermic nature of the reaction. The subsequent workup with an organic solvent allows for the efficient extraction of the desired phosphinic acid.
-
Reaction Setup: Place a stirring bar and 100 mL of deionized water in a 250 mL round-bottom flask. Cool the flask in an ice bath with continuous stirring.
-
Addition of Reagent: Slowly and carefully add this compound (10.0 g, 40.2 mmol) in small portions to the cold water over a period of 30 minutes. A white precipitate will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete hydrolysis.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield dicyclohexylphosphinic acid as a white solid.
Expected Yield: >95%
Spectroscopic Data for Dicyclohexylphosphinic Acid:
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 1.0-2.0 (m, 22H, cyclohexyl-H), 11.5 (br s, 1H, P-OH) |
| ¹³C NMR | 25.5-35.0 (m, cyclohexyl-C) |
| ³¹P NMR | 55-60 |
Reactivity with Nucleophiles: A Gateway to Diverse Organophosphorus Compounds
The reaction of this compound with various nucleophiles provides a straightforward route to a wide array of phosphinic acid derivatives, including esters and amides. The general mechanism follows a similar nucleophilic substitution pathway as hydrolysis.
Caption: General reaction with nucleophiles.
Reaction with Alcohols: Synthesis of Phosphinate Esters
The reaction with alcohols, in the presence of a base to scavenge the generated HCl, affords dicyclohexylphosphinate esters. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Experimental Protocol: Synthesis of Methyl Dicyclohexylphosphinate
Causality: Triethylamine is a common and effective base for this type of reaction. The use of an anhydrous solvent like dichloromethane is essential to prevent hydrolysis of the starting material. The reaction is typically conducted at room temperature, but gentle heating can be applied to accelerate the reaction with less reactive alcohols.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 20.1 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Reagents: Add triethylamine (3.1 mL, 22.1 mmol) to the solution, followed by the dropwise addition of methanol (0.89 mL, 22.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture with water (2 x 50 mL), followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl dicyclohexylphosphinate.
Quantitative Data for Reactions with Various Alcohols:
| Alcohol | Base | Solvent | Time (h) | Yield (%) |
| Methanol | Triethylamine | Dichloromethane | 4 | 85-95 |
| Ethanol | Triethylamine | Dichloromethane | 6 | 80-90 |
| Isopropanol | Triethylamine | Dichloromethane | 12 | 70-80 |
| tert-Butanol | Pyridine | Toluene (reflux) | 24 | 40-50 |
Note: Yields are approximate and can vary based on reaction scale and purification.
Reaction with Amines: Synthesis of Phosphinic Amides
Primary and secondary amines react readily with this compound to form the corresponding phosphinic amides. An excess of the amine can be used to act as both the nucleophile and the base.
Experimental Protocol: Synthesis of N,N-Diethyl-P,P-dicyclohexylphosphinic Amide
Causality: Using an excess of the amine simplifies the procedure by eliminating the need for an additional base. The reaction is generally fast and exothermic, necessitating cooling during the addition of the phosphinyl chloride.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve diethylamine (4.2 mL, 40.2 mmol) in anhydrous diethyl ether (100 mL) and cool the solution in an ice bath.
-
Addition of Reagent: Slowly add a solution of this compound (5.0 g, 20.1 mmol) in anhydrous diethyl ether (50 mL) to the cooled amine solution with vigorous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Workup: Filter the reaction mixture to remove the diethylammonium chloride precipitate and wash the solid with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Quantitative Data for Reactions with Various Amines:
| Amine | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Ammonia (aq.) | Dichloromethane | 2 | 80-90 | | Ethylamine | Diethyl ether | 2 | 90-98 | | Diethylamine | Diethyl ether | 2 | 90-98 | | Aniline | Toluene | 6 | 70-80 |
Note: Yields are approximate and can vary based on reaction scale and purification.
Mechanistic Considerations and the Role of Steric Hindrance
The nucleophilic substitution at the phosphorus center of this compound generally proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. The bulky cyclohexyl groups play a crucial role in influencing the reaction rate and, in some cases, the reaction pathway. While they slow down the rate of attack compared to less hindered phosphinyl chlorides, they also provide a steric shield that can enhance selectivity in certain applications. For very bulky nucleophiles, such as tert-butanol, the reaction rate is significantly reduced, and forcing conditions may be required.
Caption: Steric hindrance affecting nucleophilic attack.
Conclusion
This compound is a valuable reagent whose reactivity is a fascinating interplay of electronic activation and steric modulation. Its reactions with water, alcohols, and amines provide reliable and high-yielding routes to a variety of important organophosphorus compounds. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this bulky workhorse for applications in drug discovery, materials science, and beyond.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (n.d.). This compound. Retrieved from [Link]
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European Chemicals Agency. (n.d.). This compound. Retrieved from [Link]
- Keglevich, G., & Bálint, E. (2012). Synthesis of Phosphinic Acid Derivatives: Traditional Versus up-to-Date Synthetic Procedures. Current Organic Synthesis, 9(4), 493-511.
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Organic Syntheses. (n.d.). Preparation of N-Phosphinoylimines. John Wiley & Sons, Inc. Retrieved from [Link]
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Topic: Key Differences Between Dicyclohexylphosphinyl Chloride and Dicyclohexylphosphine Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic chemistry, particularly within pharmaceutical and materials science, the precise selection of reagents is paramount to achieving desired molecular architectures and functionalities. Among the vast arsenal of organophosphorus compounds, dicyclohexylphosphinyl chloride and dicyclohexylphosphine chloride are two reagents that, despite their similar nomenclature, possess fundamentally different electronic structures and chemical reactivities. This guide provides a detailed exploration of these differences, offering field-proven insights to ensure their correct and effective use in research and development.
The Foundational Distinction: Phosphorus Oxidation State and Structure
The most critical difference, from which all other behavioral distinctions arise, is the oxidation state of the central phosphorus atom.
-
This compound: This compound features a phosphorus atom in the P(V) or +5 oxidation state .[1] It is characterized by a tetrahedral geometry around the phosphorus, which is double-bonded to an oxygen atom (a phosphoryl group), single-bonded to two cyclohexyl groups, and single-bonded to a chlorine atom.[2] The presence of the highly polarized and strong P=O bond is a defining structural feature.[2]
-
Dicyclohexylphosphine Chloride: In contrast, this compound contains a phosphorus atom in the P(III) or +3 oxidation state . The phosphorus center has a trigonal pyramidal geometry, is bonded to two cyclohexyl groups and one chlorine atom, and possesses a non-bonding lone pair of electrons.[3] This lone pair is the primary driver of its distinct nucleophilic reactivity.
Figure 1: Structural comparison showing the P(V) center with a phosphoryl group versus the P(III) center with a lone pair.
Dichotomy in Reactivity: Electrophile vs. Nucleophile/Electrophile
The structural disparity directly translates into two very different reactivity profiles, a crucial concept for synthetic planning.
This compound (P(V)) acts primarily as an electrophile . The phosphorus atom is electron-deficient and is readily attacked by nucleophiles. The most common reaction is the displacement of the chloride, which is a good leaving group. This reagent is used to form stable P-O, P-N, or P-C bonds, creating phosphinates and their derivatives. The P=O bond is thermodynamically very stable and typically remains intact during these transformations.
Dicyclohexylphosphine Chloride (P(III)) exhibits dual reactivity .
-
As a Nucleophile: The lone pair on the phosphorus atom allows it to act as a nucleophile, readily attacking electrophiles. For example, it can be oxidized by air to form this compound or undergo Arbuzov-type reactions.[4][5] This sensitivity to air necessitates handling under an inert atmosphere.[4][5]
-
As an Electrophile: The phosphorus-chlorine bond is polarized, making the phosphorus atom susceptible to nucleophilic attack. This allows for the synthesis of tertiary phosphines via reaction with organometallic reagents like Grignard or organolithium reagents.
Comparative Data Summary
| Feature | This compound | Dicyclohexylphosphine Chloride |
| CAS Number | 15873-72-0[2][6] | 16523-54-9[4][5] |
| Molecular Formula | C₁₂H₂₂ClOP[2][6] | C₁₂H₂₂ClP[4][5] |
| Molecular Weight | 248.73 g/mol [2] | 232.73 g/mol [3][5] |
| Phosphorus State | P(V) | P(III) |
| Key Structural Feature | P=O (Phosphoryl) | Lone Pair |
| Primary Reactivity | Electrophilic | Nucleophilic & Electrophilic |
| Reaction with Nucleophiles | Forms phosphinates (R₂P(O)OR') | Forms phosphinites (R₂POR') or tertiary phosphines (R₂PR') |
| Air/Moisture Sensitivity | Relatively stable | Highly sensitive; oxidizes readily[4][5] |
Divergent Synthetic Applications
The choice between these two reagents is entirely dependent on the target molecule. Their applications are distinct and generally not interchangeable.
-
This compound is the reagent of choice for synthesizing dicyclohexylphosphinates . These compounds are important intermediates for flame retardants, extractants, and precursors to certain ligands where a P(V) oxidation state is desired in the final product.
-
Dicyclohexylphosphine Chloride is a cornerstone building block for phosphine ligand synthesis .[4] Tertiary phosphines, such as those derived from this chloride, are indispensable ligands in homogeneous catalysis, enabling critical transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[5][7] Its utility lies in its ability to introduce the dicyclohexylphosphino ((Cy)₂P-) moiety, which imparts specific steric and electronic properties to a catalyst.[7]
Field-Proven Experimental Methodologies
The following protocols illustrate the distinct handling and reaction conditions required for each reagent, reflecting their different stabilities and reactivities.
Protocol 1: Synthesis of Ethyl Dicyclohexylphosphinate using this compound
Objective: To demonstrate the electrophilic nature of the P(V) center in a standard esterification reaction.
Causality: This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic phosphorus atom. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated, driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (1.2 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and nitrogen/argon line
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous DCM.
-
Add the ethanol/triethylamine solution dropwise to the stirred this compound solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor reaction completion using TLC or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel) if necessary.
Figure 2: Experimental workflow for phosphinate synthesis.
Protocol 2: Synthesis of Dicyclohexyl(phenyl)phosphine using Dicyclohexylphosphine Chloride
Objective: To demonstrate the use of the P(III) chloride as an electrophile for C-P bond formation.
Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic phosphorus atom, displacing the chloride to form a new carbon-phosphorus bond. Strict inert and anhydrous conditions are critical because the P(III) starting material, the Grignard reagent, and the tertiary phosphine product are all sensitive to air and moisture.
Materials:
-
Dicyclohexylphosphine chloride (1.0 eq)
-
Phenylmagnesium bromide (1.0 M in THF, 1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and nitrogen/argon line
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under a robust inert atmosphere, dissolve dicyclohexylphosphine chloride in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This is to control the exothermicity of the reaction.
-
Slowly add the phenylmagnesium bromide solution via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
After addition, stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature overnight.
-
Monitor reaction completion by ³¹P NMR spectroscopy (disappearance of starting material signal).
-
Cool the reaction to 0 °C and cautiously quench by slow addition of degassed, saturated aqueous NH₄Cl solution.
-
Extract the product into diethyl ether or hexanes (3x).
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous Na₂SO₄.
-
Filter through a pad of Celite under inert atmosphere and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or Kugelrohr distillation.
Figure 3: Experimental workflow for tertiary phosphine synthesis.
Conclusion
References
-
LookChem - Chlorodicyclohexylphosphine: Provides chemical properties and synthesis applications. Source: LookChem. URL: [Link]
-
PubChem - this compound: A comprehensive database of chemical information, including structure and properties for the P(V) compound. Source: National Center for Biotechnology Information. URL: [Link]
-
PubChem - Chlorodicyclohexylphosphine: A comprehensive database of chemical information, including structure and properties for the P(III) compound. Source: National Center for Biotechnology Information. URL: [Link]
-
Wayne Breslyn - Oxidation Number for P in POCl3: A video tutorial explaining the calculation of the +5 oxidation state for phosphorus in phosphoryl chloride, a related P(V) structure. Source: YouTube. URL: [Link]
- Google Patents - Method for synthesizing bis(dicyclohexylphosphine)alkane: Patent describing the importance and synthesis of ligands derived from dicyclohexylphosphine precursors. Source: Google Patents (CN104558029A).
-
Chemsrc - this compound: Provides physical property data for the P(V) compound. Source: Chemsrc. URL: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Phosphine Ligands Using Dicyclohexylphosphinyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of tertiary phosphine ligands utilizing dicyclohexylphosphinyl chloride as a key precursor. It is intended for researchers, scientists, and professionals in drug development and catalysis. The protocol herein is presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure reliable and reproducible outcomes. We will delve into the mechanistic rationale for procedural steps, offering a robust framework for both execution and troubleshooting.
Introduction: The Central Role of Phosphine Ligands
Phosphine ligands are a cornerstone of modern organometallic chemistry and catalysis.[1] Their unique electronic and steric properties, which can be finely tuned by modifying the substituents on the phosphorus atom, allow for precise control over the reactivity and selectivity of metal catalysts.[2] These catalysts are pivotal in a vast array of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenation, and hydroformylation, which are fundamental to pharmaceutical synthesis and fine chemical production.[1][3]
This compound is a versatile and reactive precursor for the synthesis of a variety of dicyclohexylphosphino-containing ligands. Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack by organometallic reagents such as Grignards or organolithiums. This reaction provides a direct and efficient route to introduce the bulky and electron-donating dicyclohexylphosphinyl group, a common feature in highly effective ligands for cross-coupling catalysis.[4][5]
Mechanistic Overview: The Grignard Approach
The synthesis of tertiary phosphines from this compound typically involves a Grignard reaction.[6] This classic organometallic transformation proceeds via the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic phosphorus center of the phosphinyl chloride.[7]
Diagram 1: Reaction Mechanism
Caption: General mechanism for tertiary phosphine synthesis.
The reaction initiates with the formation of a pentacoordinate phosphorus intermediate, which subsequently collapses to form the thermodynamically stable tertiary phosphine oxide and a magnesium halide salt. The resulting phosphine oxide is then reduced in a subsequent step, typically using a silane reducing agent, to yield the desired tertiary phosphine ligand.[8][9] The choice of the Grignard reagent (R-MgX) dictates the nature of the third substituent on the phosphorus atom, allowing for the synthesis of a diverse library of ligands.[5]
Experimental Protocol: Synthesis of Dicyclohexyl(phenyl)phosphine
This protocol details the synthesis of a representative tertiary phosphine, dicyclohexyl(phenyl)phosphine, from this compound and phenylmagnesium bromide.
Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[10] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[11][12] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[13] Dialkylphosphines can be pyrophoric and malodorous.[14]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Sigma-Aldrich | Corrosive, moisture-sensitive. Store under inert gas.[12] |
| Phenylmagnesium Bromide (3.0 M in Et₂O) | Solution | Sigma-Aldrich | Flammable liquid. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv™ | MilliporeSigma | Use freshly distilled or from a solvent purifier. |
| Trichlorosilane (HSiCl₃) | ≥99% | Sigma-Aldrich | Corrosive, reacts violently with water. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Use freshly distilled. |
| Diethyl Ether (Et₂O), Anhydrous | Laboratory | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | Aqueous | - | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory | - | For drying. |
Step-by-Step Procedure
Diagram 2: Experimental Workflow
Caption: Workflow for dicyclohexyl(phenyl)phosphine synthesis.
Part A: Synthesis of Dicyclohexyl(phenyl)phosphine Oxide
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[14]
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add phenylmagnesium bromide (1.1 eq) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of a slight excess of the Grignard reagent ensures complete consumption of the starting phosphinyl chloride.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. This step neutralizes any unreacted Grignard reagent and hydrolyzes the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). The use of diethyl ether is advantageous due to its low boiling point, facilitating subsequent removal.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicyclohexyl(phenyl)phosphine oxide. This intermediate is often a white solid and can be used directly in the next step, or purified by column chromatography on silica gel if necessary.
Part B: Reduction to Dicyclohexyl(phenyl)phosphine
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the crude dicyclohexyl(phenyl)phosphine oxide (1.0 eq) in an anhydrous solvent like toluene or xylene.
-
Base Addition: Add triethylamine (3.0 eq). Triethylamine acts as a base to neutralize the HCl generated during the reduction with trichlorosilane.
-
Reducing Agent Addition: Cool the solution to 0 °C and add trichlorosilane (2.0 eq) dropwise. An exothermic reaction is expected. The excess of trichlorosilane ensures the complete reduction of the phosphine oxide.[8] Other silanes can also be effective reducing agents.[15]
-
Reflux: After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. The high temperature is necessary to drive the reduction to completion.
-
Quenching: Cool the reaction mixture to room temperature and then to 0 °C. Slowly and carefully quench the reaction with degassed water. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude dicyclohexyl(phenyl)phosphine can be purified by crystallization or column chromatography on silica gel under an inert atmosphere.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Part A | Inactive Grignard reagent; moisture in the reaction. | Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Incomplete Reduction | Insufficient reducing agent or reaction time. | Increase the equivalents of trichlorosilane and/or extend the reflux time. Monitor the reaction by ³¹P NMR spectroscopy. Alternative reducing agents like DIBAL-H can also be considered.[16] |
| Product Decomposition | Air oxidation of the final phosphine ligand. | Handle the final product strictly under an inert atmosphere. Use degassed solvents for purification and storage. Store the final product in a glovebox or under argon.[11] |
Conclusion
The synthesis of phosphine ligands via this compound is a robust and versatile method for accessing a wide range of valuable compounds for catalysis and materials science. The protocol detailed herein provides a reliable pathway for the synthesis of dicyclohexyl(phenyl)phosphine. By understanding the underlying mechanistic principles and adhering to stringent anhydrous and inert atmosphere techniques, researchers can successfully and safely prepare these important ligands. The ability to modify the Grignard reagent allows for the rational design and synthesis of a diverse array of phosphine ligands with tailored steric and electronic properties for specific catalytic applications.[5]
References
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-
ResearchGate. (n.d.). Chemical structure of dicyclohexylphosphine ligand. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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ACS Publications. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Retrieved from [Link]
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ChemRxiv. (n.d.). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines. Retrieved from [Link]
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YouTube. (2014). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). Retrieved from [Link]
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RSC Publishing. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Retrieved from [Link]
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Syensqo. (n.d.). Phosphine Ligand Applications. Retrieved from [Link]
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Phosphinyl Chlorides in Peptide Synthesis: A Detailed Guide for Researchers
Introduction: The Critical Role of Amide Bond Formation
The synthesis of peptides, the building blocks of proteins and essential tools in drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds between amino acids. This process, known as peptide coupling, requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. Over the decades, a vast arsenal of coupling reagents has been developed to optimize this reaction, aiming for high yields, fast reaction times, and, most critically, the suppression of racemization at the chiral center of the amino acids.[1]
Among the diverse classes of coupling reagents, organophosphorus compounds, particularly phosphinyl chlorides, have carved out a niche for specific applications, offering unique reactivity profiles. This guide provides a comprehensive overview of the application of phosphinyl chlorides in peptide synthesis, with a focus on mechanism, practical protocols, and expert insights into their use. While the specific reagent dicyclohexylphosphinyl chloride is a known compound, its application in peptide synthesis is not extensively documented in scientific literature.[2][3] Therefore, this guide will focus on well-established and mechanistically understood phosphinyl chloride reagents, such as Diphenylphosphinyl Chloride and Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl), to provide researchers with reliable and actionable information.
Understanding Phosphinyl Chlorides: Structure and Reactivity
Phosphinyl chlorides are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two organic substituents (R groups). The nature of these R groups significantly influences the reactivity of the P-Cl bond and the overall efficacy of the reagent in peptide coupling.
| Reagent Name | R Group | Key Characteristics |
| This compound | Cyclohexyl | Limited data on peptide coupling applications.[2][3] |
| Diphenylphosphinyl Chloride | Phenyl | Used in the synthesis of peptide coupling agents.[4][5] |
| Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl) | 2-oxo-3-oxazolidinyl | Highly effective for coupling N-methyl amino acids with low epimerization.[6] |
The Mechanism of Action: Activating the Carboxyl Group
The primary role of a phosphinyl chloride in peptide synthesis is to act as a carboxylic acid activator. The general mechanism involves the formation of a highly reactive mixed phosphinic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the desired peptide bond.
The process can be visualized as follows:
Figure 1: General mechanism of phosphinyl chloride-mediated peptide bond formation.
Causality in Experimental Choices:
-
Choice of Base: A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIEA), is crucial.[7] It acts as a proton scavenger to neutralize the hydrochloric acid (HCl) generated during the activation step without competing with the amino component in the coupling reaction.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are standard choices.[7] These solvents ensure that the highly moisture-sensitive phosphinyl chloride and the active intermediate do not hydrolyze, which would quench the reaction.
-
Temperature Control: The activation step is often performed at low temperatures (e.g., 0°C) to minimize potential side reactions and racemization.
Application Spotlight: BOP-Cl for Challenging Couplings
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, widely known as BOP-Cl, is a standout reagent within this class, particularly for its efficacy in coupling sterically hindered or N-alkylated (e.g., N-methyl) amino acids.[6][8] These types of couplings are notoriously difficult with many standard reagents due to steric hindrance, which slows down the reaction rate and can lead to incomplete reactions or increased racemization.
Why BOP-Cl Excels:
-
High Reactivity: The electron-withdrawing nature of the oxazolidinone rings enhances the electrophilicity of the phosphorus atom, leading to rapid formation of the active mixed anhydride.
-
Suppression of Racemization: For many applications, particularly with N-methyl amino acids, BOP-Cl has been shown to provide good yields with low levels of epimerization.[6]
-
Solution-Phase Proficiency: BOP-Cl has been extensively used in solution-phase synthesis of peptides containing N-methylated residues.[8]
Trustworthiness Through Self-Validation: The success of a BOP-Cl mediated coupling can be readily monitored by standard techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting materials. The purity and stereochemical integrity of the final product should be confirmed by HPLC and mass spectrometry.
Experimental Protocols
The following are generalized protocols based on established procedures for phosphinyl chloride reagents. Researchers should always first consult the primary literature and perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Solution-Phase Peptide Coupling using a Phosphinyl Chloride Reagent
This protocol is a general guideline for the coupling of an N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH) (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)
-
Phosphinyl chloride reagent (e.g., Diphenylphosphinyl chloride or BOP-Cl) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Base Addition: Add DIEA (3.0 eq) to the stirred solution. Allow the mixture to stir for 5-10 minutes.
-
Activator Addition: Slowly add the phosphinyl chloride reagent (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting amino acid is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Figure 2: Workflow for solution-phase peptide coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with BOP-Cl
While less common for general SPPS than uronium-based reagents, BOP-Cl can be employed, especially for introducing N-methylated amino acids onto a resin-bound peptide.[8]
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
Fmoc-N-methyl-amino acid (3.0 eq)
-
BOP-Cl (3.0 eq)
-
DIEA (6.0 eq)
-
Anhydrous DMF
-
SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30 minutes.
-
Activation Solution: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3.0 eq) and BOP-Cl (3.0 eq) in anhydrous DMF. Add DIEA (6.0 eq) to this solution and pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated solution to the resin.
-
Reaction: Shake the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or a chloranil test to check for the presence of free primary or secondary amines, respectively. If the test is positive, the coupling is incomplete and should be repeated.
-
Washing: Once the coupling is complete (negative test), drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Deprotection: The resin is now ready for the next cycle of Fmoc deprotection.
Safety and Handling Considerations
Phosphinyl chlorides are reactive and moisture-sensitive compounds.
-
Moisture Sensitivity: Always handle these reagents under an inert atmosphere (nitrogen or argon) and use anhydrous solvents to prevent decomposition.[9]
-
Corrosivity: As with other acid chlorides, phosphinyl chlorides can be corrosive and react with protic solvents. They can cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these reagents. Work in a well-ventilated fume hood.
Conclusion and Future Outlook
Phosphinyl chlorides, particularly reagents like BOP-Cl, represent a valuable, albeit specialized, class of coupling reagents in the peptide chemist's toolbox. Their high reactivity makes them particularly suited for challenging couplings, such as those involving N-alkylated amino acids, where other reagents may falter.[6] While the application of this compound in this context remains to be explored, the principles and protocols established for its analogues provide a solid foundation for any future investigations. As the demand for more complex and modified synthetic peptides grows, the continued exploration of diverse activation chemistries, including those offered by organophosphorus reagents, will be essential for advancing the frontiers of peptide science.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Diphenylphosphinyl Chloride: A Versatile Reagent for Peptide Coupling and Beyond. [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Sourced from a ResearchGate re-upload of the article which discusses BOP-Cl).
-
Aapptec. (n.d.). BOP-Cl, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Retrieved January 25, 2026, from [Link]
-
Ye, Y.-H., et al. (1998). A Novel Organophosphorus Compound as a Coupling Reagent for Peptide Synthesis. ResearchGate. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 25, 2026, from [Link]
-
LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Kenner, G. W., & Seely, J. H. (1972). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 20, 2401-2404. [Link]
-
Van der Auwera, C., & Anteunis, M. J. O. (1986). Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (1) as a coupling reagent for N-alkyl amino acids. Journal of the American Chemical Society, 108(26), 8295–8296. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
-
Tang, P. (2015). Phosphorus Mediated Reactions Toward the Advancement of C-N and C-C Bond Formations. Curate ND. [Link]
-
Li, H., et al. (2015). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Advances, 5, 103324-103330. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (As referenced in a broader review on coupling reagents).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Benkovics, T., et al. (2015). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses, 92, 193-205. [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Oelke, A. J., et al. (2021). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. Angewandte Chemie International Edition, 60(13), 7335-7341. [Link]
-
ChemistNATE. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. [Link]
-
ChemSrc. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 25, 2026, from [Link]
-
Oelke, A. J., et al. (2021). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. Angewandte Chemie International Edition, 60(13), 7335-7341. [Link]
-
Fields, G. B. (2005). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science. [Link]
-
Mendoza, A. (2021). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 86(17), 11848–11857. [Link]
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Application Note: A Practical Guide to the Synthesis of Buchwald-Type Biaryl Monophosphine Ligands Using Dicyclohexylphosphinyl Chloride
Abstract This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of bulky, electron-rich Buchwald-type biaryl monophosphine ligands. These ligands are pivotal for advancing modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and broad substrate scope.[1] The protocol herein focuses on the use of dicyclohexylphosphinyl chloride as a key electrophilic phosphorus source, detailing a representative synthesis of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). The document covers the underlying reaction mechanism, step-by-step experimental procedures, critical safety considerations, purification techniques, and troubleshooting, grounded in authoritative scientific literature to ensure reliability and reproducibility.
Introduction: The Imperative for Advanced Phosphine Ligands
The Buchwald-Hartwig amination, along with related palladium-catalyzed cross-coupling reactions, has become an indispensable tool in synthetic organic chemistry over the past quarter-century.[2] The success of these transformations is critically dependent on the design of the ancillary ligand, which stabilizes the palladium center and modulates its catalytic activity.[1] Buchwald-type ligands, characterized by a sterically hindered and electron-rich biaryl phosphine framework, have proven exceptionally effective. The bulky substituents on both the biaryl backbone and the phosphorus atom promote the formation of the catalytically active monoligated palladium complex and facilitate the crucial reductive elimination step.
This compound (Cy₂PCl) is a fundamental building block for installing the dicyclohexylphosphino group, a moiety renowned for conferring high reactivity to the resulting ligand. This guide provides the necessary theoretical and practical framework for its successful application in the synthesis of high-performance ligands like XPhos.
Synthetic Principle and Mechanism
The synthesis of a Buchwald-type ligand from this compound is fundamentally a C-P bond-forming reaction.[3] The strategy involves two primary stages:
-
Generation of an Aryl Nucleophile: The biaryl precursor, typically an aryl bromide or iodide, is converted into a potent organometallic nucleophile. This is most commonly achieved via a metal-halogen exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.
-
Nucleophilic Substitution at Phosphorus: The generated aryl anion attacks the electrophilic phosphorus atom of this compound, displacing the chloride leaving group to form the desired tertiary phosphine.
The causality for using cryogenic temperatures (e.g., -78 °C) during the lithiation and phosphinylation steps is to prevent undesirable side reactions, such as ortho-metalation or decomposition of the thermally sensitive organolithium intermediate. The entire process must be conducted under strictly anhydrous and anaerobic conditions, as both organolithium reagents and the phosphine product are highly sensitive to air and moisture.[4][5]
Safety Precautions and Reagent Handling
Authoritative Grounding: The protocols described herein involve hazardous materials that demand strict adherence to safety procedures. Consult the Safety Data Sheet (SDS) for each reagent before commencing any work.
-
This compound (Cy₂PCl): This reagent is corrosive and causes severe skin burns and eye damage.[6] It reacts violently with water and is sensitive to air and moisture.[5] It must be handled in an inert atmosphere (e.g., a glovebox or Schlenk line) using oven-dried glassware and cannulation or syringe techniques.
-
Organolithium Reagents (n-BuLi): These reagents are pyrophoric and will ignite spontaneously on contact with air. They also react violently with water. Handle only under an inert atmosphere.
-
Solvents: Anhydrous solvents are mandatory. Tetrahydrofuran (THF) can form explosive peroxides and should be tested and/or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
Detailed Experimental Protocol: Synthesis of XPhos
This protocol details the synthesis of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), a widely used Buchwald ligand.
Reagents and Equipment
| Reagent / Material | Grade / Specification | Typical Quantity | Molar Equiv. |
| 2-Bromo-2',4',6'-triisopropylbiphenyl | >98% | 10.0 g | 1.0 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 11.5 mL | 1.1 |
| This compound | >97% | 6.4 g | 1.05 |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | 200 mL | - |
| Saturated aq. NH₄Cl solution | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
| Brine | Saturated NaCl solution | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | - |
| Silica Gel | 230-400 mesh | As needed | - |
| Hexane / Ethyl Acetate | HPLC Grade | As needed | - |
| Triethylamine (Et₃N) | >99% | ~2% v/v in eluent | - |
Equipment: Schlenk line with nitrogen or argon supply, oven-dried glassware (two-neck round-bottom flask, dropping funnel), magnetic stirrer, thermocouple, low-temperature bath (dry ice/acetone), syringes, and cannulas.
Experimental Workflow
Step-by-Step Procedure
-
Setup: Assemble a 500 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a dropping funnel, under a positive pressure of inert gas. Flame-dry the glassware under vacuum and backfill with nitrogen or argon.
-
Reactant Addition: To the flask, add 2-bromo-2',4',6'-triisopropylbiphenyl (10.0 g). Add 150 mL of anhydrous THF via cannula to dissolve the solid.
-
Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (11.5 mL of a 2.5 M solution in hexanes) dropwise via syringe over 20 minutes.
-
Causality: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. The solution may change color, indicating the formation of the organolithium species.
-
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete metal-halogen exchange.
-
Phosphinylation: Dissolve this compound (6.4 g) in 50 mL of anhydrous THF and add it to the dropping funnel via cannula. Add this solution dropwise to the cold organolithium mixture over 30 minutes.
-
Causality: This controlled addition prevents localized concentration and temperature increases, maximizing the yield of the desired product.
-
-
Warming: After the addition is complete, leave the reaction mixture to stir and warm slowly to room temperature overnight (approx. 16 hours).
-
Quenching and Work-up: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Self-Validation: The quench should be exothermic but controllable. A violent reaction may indicate an excess of unreacted organolithium.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Tertiary phosphines can be susceptible to oxidation on silica gel.[4] It is therefore advisable to use a silica gel slurry that has been deactivated with a non-polar eluent containing a small amount of triethylamine (~2% v/v).
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: A typical eluent system is a gradient of hexane and ethyl acetate (e.g., 100% hexane to 9:1 hexane/ethyl acetate) containing 2% triethylamine.
-
Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield XPhos as a white solid.
Characterization (Self-Validation):
-
³¹P NMR: The most definitive technique. Expect a single sharp peak in the characteristic region for trialkylarylphosphines.
-
¹H and ¹³C NMR: Confirm the structure of the biaryl backbone and cyclohexyl groups.
-
Mass Spectrometry (MS): Verify the molecular weight of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete lithiation; inactive n-BuLi. | Titrate the n-BuLi solution before use. Ensure reaction is strictly anhydrous. |
| Poor quality this compound. | Use a fresh bottle or purify the reagent by distillation if necessary. | |
| Reaction quenched prematurely at low temperature. | Ensure the reaction is allowed to warm fully to room temperature to drive the substitution to completion. | |
| Product Oxidation | Exposure to air during work-up or purification. | Degas all solvents and work quickly. Use deactivated silica gel for chromatography. |
| Multiple Byproducts | Reaction temperature was too high during lithiation. | Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of reagents. |
| Presence of moisture or oxygen. | Re-check the inert atmosphere setup and ensure all solvents and glassware are properly dried. |
References
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.
- Antonacci, G., Ahlburg, A., Fristrup, P., Norrby, P.-O., & Madsen, R. (2017). Manganese-Catalyzed Cross-Coupling of Aryl Halides and Grignard Reagents by a Radical Mechanism. European Journal of Organic Chemistry, 2017(32), 4758-4764.
- Sigma-Aldrich. (n.d.). Buchwald Ligands.
- Merck Millipore. (2025).
- MDPI. (2025).
- National Institutes of Health. (n.d.).
- ChemicalBook. (2025). Dicyclohexylchlorophosphine | 16523-54-9.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- Sci-Hub. (n.d.). Preparation of Aryl(dicyclohexyl)phosphines by C–P Bond-Forming Cross-Coupling in Water Catalyzed by an Amphiphilic-Resin-Supported Palladium Complex.
- TCI Chemicals. (2025). Safety Data Sheet - 2-(Dicyclohexylphosphino)biphenyl.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). This compound | C12H22ClOP | CID 557982.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.).
- Tokyo Chemical Industry UK Ltd. (n.d.).
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- Gelest, Inc. (2015).
- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.
- Cardiff University. (n.d.).
- ScienceDirect. (n.d.).
- Entegris. (n.d.). Buchwald Ligands Review.
- ACS Publications. (n.d.).
- University of Groningen. (n.d.).
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Sci-Hub. Preparation of Aryl(dicyclohexyl)phosphines by C–P Bond-Forming Cross-Coupling in Water Catalyzed by an Amphiphilic-Resin-Supported Palladium Complex / Synlett, 2017 [sci-hub.jp]
- 4. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]
- 6. This compound | C12H22ClOP | CID 557982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organophosphorus Flame Retardants Using Dicyclohexylphosphinyl Chloride
Introduction: The Critical Role of Organophosphorus Compounds in Fire Safety
In the realm of polymer science and material safety, the development of effective flame retardants is paramount. Traditional halogenated flame retardants, while effective, have come under scrutiny due to environmental and health concerns. This has propelled the research and development of halogen-free alternatives, with organophosphorus compounds emerging as a highly promising class. These compounds offer a dual-pronged approach to flame retardancy, acting in both the condensed phase by promoting char formation and in the gas phase by inhibiting the radical chain reactions of combustion.[1][2] This multifaceted mechanism not only enhances the fire safety of polymeric materials but also often results in lower smoke and toxic gas emissions.
Dicyclohexylphosphinyl chloride (DCPC) stands out as a key precursor in the synthesis of a variety of organophosphorus flame retardants. Its reactive P-Cl bond provides a versatile handle for introducing the dicyclohexylphosphinate moiety into various molecular architectures. The presence of the bulky and saturated cyclohexyl groups can impart desirable properties to the final flame retardant, such as good thermal stability and compatibility with a range of polymer matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel organophosphorus flame retardants, complete with detailed protocols and an in-depth discussion of the underlying chemical principles.
This compound: Properties and Safe Handling
Before delving into synthetic protocols, it is crucial to understand the properties and safety considerations associated with this compound.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂ClOP | [3] |
| Molecular Weight | 248.73 g/mol | [3] |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 165 °C / 12 mmHg | [4] |
| Density | 1.054 g/mL at 25 °C | [4] |
| Solubility | Reacts violently with water | [4] |
Safety and Handling:
This compound is a corrosive substance that causes severe skin burns and eye damage.[3] It is also sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]
GHS Hazard Statements:
Precautionary Measures:
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Store in a cool, dry place away from moisture and incompatible materials, under an inert gas.[4]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]
Synthetic Pathways to Dicyclohexylphosphinate-Based Flame Retardants
The primary synthetic route utilizing this compound for the creation of flame retardants is through esterification reactions with polyols, such as diols. This reaction forms a stable phosphinate ester linkage and releases hydrochloric acid (HCl) as a byproduct. The HCl is typically neutralized by a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, to drive the reaction to completion.
Experimental Protocol: Synthesis of a Dicyclohexylphosphinate Flame Retardant from a Diol
This protocol provides a representative procedure for the synthesis of a dicyclohexylphosphinate-based flame retardant through the reaction of this compound with a diol. This method is based on the well-established reaction of phosphinyl chlorides with alcohols in the presence of a base.
Materials:
-
This compound (DCPC)
-
A suitable diol (e.g., ethylene glycol, bisphenol A)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Addition of DCPC: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (2.0 equivalents) in anhydrous toluene dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.
Characterization and Performance Evaluation
The synthesized dicyclohexylphosphinate flame retardants should be thoroughly characterized to confirm their structure and purity.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The disappearance of the diol's hydroxyl proton signal and the characteristic shifts in the phosphorus and adjacent carbon and proton signals will indicate successful esterification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a P=O stretching band and P-O-C stretching vibrations, and the disappearance of the O-H stretching band of the diol.
Thermal Properties and Flame Retardancy Performance:
The efficacy of the synthesized flame retardant is evaluated by incorporating it into a polymer matrix and assessing the thermal and flammability properties of the resulting composite.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the flame retardant and its effect on the degradation of the polymer. An effective flame retardant will often increase the char yield of the polymer at high temperatures.[6]
-
Limiting Oxygen Index (LOI): The LOI test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This is a standard test to assess the flammability of plastic materials. A V-0 rating indicates that the material self-extinguishes quickly with no dripping of flaming particles.
-
Cone Calorimetry: This technique provides comprehensive data on the combustion behavior of a material, including heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production. A significant reduction in these parameters indicates effective flame retardancy.
Mechanism of Action: A Deeper Dive
Organophosphorus flame retardants derived from this compound typically exhibit a dual-mode of action, contributing to fire safety in both the solid and gas phases of a burning polymer.
Condensed Phase Action:
-
Upon heating, the phosphinate ester can decompose to form phosphoric acid species.
-
These acidic species act as catalysts for the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer on the surface of the material.[7]
-
This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the diffusion of flammable volatile degradation products to the flame zone.
Gas Phase Action:
-
Some phosphorus-containing compounds can volatilize during combustion.
-
In the gas phase, they can decompose to generate phosphorus-containing radicals (e.g., PO•, HPO•).
-
These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion chain reaction, thereby quenching the flame.
The balance between the condensed and gas phase activity depends on the specific chemical structure of the flame retardant and the nature of the polymer matrix.
Conclusion and Future Outlook
This compound serves as a valuable and versatile building block for the synthesis of novel organophosphorus flame retardants. The straightforward esterification reaction with polyols allows for the creation of a wide range of flame-retardant molecules with tailored properties. By understanding the underlying chemistry, adhering to safe handling practices, and employing rigorous characterization and performance evaluation techniques, researchers can effectively utilize this precursor to develop next-generation, halogen-free flame retardants for a multitude of polymer applications. Future research in this area will likely focus on the synthesis of reactive dicyclohexylphosphinate-based flame retardants that can be covalently incorporated into the polymer backbone, thereby enhancing permanence and minimizing any potential for migration. Furthermore, exploring synergistic combinations of these phosphinates with other flame-retardant additives could lead to even greater improvements in fire safety performance.
References
-
(2025). Flame retardants - Polycarbonate (PC) - Greenchemicals. Retrieved from [Link]
- (2017). US20170174714A1 - Process of preparing cyclic phosphonate ester, cyclic phosphonate ester prepared therefrom and industrial applications containing the same - Google Patents.
- Koutu, B. B., & Sharma, R. K. (1995). Synthesis of a flame-retardant dope additive dithiopyrophosphate and its effect on viscose rayon fibres. Indian Journal of Fibre & Textile Research, 20(4), 213-216.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 557982, this compound. Retrieved January 24, 2026 from [Link].
- Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?.
- (2015). US7332534B2 - Flame retardant formulation - Google Patents.
-
(2024). PHOSPHORUS-CONTAINING FLAME RETARDANT MIXTURES, A PROCESS FOR ... - EPO. Retrieved from [Link]
-
(2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics - Publications. Retrieved from [Link]
-
(2010). Incorporation of a flame retardancy enhancing phosphorus-containing diol into poly(butylene terephthalate) via solid state polycondensation: A comparative study | Request PDF. Retrieved from [Link]
-
(2024). Fire Retarding Patents (Class 252/601). Retrieved from [Link]
-
(2024). Influence of Fillers on Thermal Properties and Flammability of Polymer Composites - MDPI. Retrieved from [Link]
- Szolnoki, B., et al. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica Chemical Engineering, 67(4), 573-581.
- (1976). US3978024A - Flame retardant polycarbonate composition - Google Patents.
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(2024). Flame Retardant Solutions for Polycarbonate - Tosaf. Retrieved from [Link]
- (1997). US5639808A - Flame retardant thermosettable resin compositions - Google Patents.
-
(2024). Morphology, Flammability, Thermal and Mechanical Properties of Polymer Composites. Retrieved from [Link]
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(2021). FLAME RETARDANT PREPOLYMER COMPOSITION, FLAME RETARDANT POLYMER COMPOSITION, AND THEIR MANUFACTURING METHODS AND USES - Googleapis.com. Retrieved from [Link]
- Liu, X., et al. (2020). Synthesis of a Novel Spirocyclic Inflatable Flame Retardant and Its Application in Epoxy Composites. Polymers, 12(1), 199.
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE - Safety Data Sheet. Retrieved from [Link]
-
(2024). Types of Flame Retardants Used for the Synthesis of Flame-Retardant Polymers | Request PDF. Retrieved from [Link]
-
(2021). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends - MDPI. Retrieved from [Link]
- Wang, X., et al. (2022). A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset. Polymers, 14(19), 3995.
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- 7. researchgate.net [researchgate.net]
Mastering the Handling of Air-Sensitive Dicyclohexylphosphinyl Chloride: A Detailed Guide for Researchers
Introduction: Unveiling the Utility and Challenges of Dicyclohexylphosphinyl Chloride
This compound, a member of the organophosphorus family, is a highly reactive reagent pivotal in synthetic chemistry. Its utility lies in the electrophilic nature of the phosphorus atom, making it an excellent precursor for the synthesis of a wide array of valuable compounds, including bulky phosphine ligands essential for cross-coupling reactions, phosphinate esters, and other organophosphorus derivatives. These products are instrumental in catalysis, materials science, and pharmaceutical development.
However, the very reactivity that makes this compound so valuable also presents significant handling challenges. The phosphorus-chlorine bond is highly susceptible to hydrolysis, reacting vigorously with atmospheric moisture. This necessitates the use of stringent air-free techniques to prevent decomposition of the reagent and ensure the success of the reaction. This application note provides a comprehensive, in-depth guide to the experimental setup and protocols required for the safe and effective use of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind each experimental choice, ensuring a thorough understanding of the principles of handling air-sensitive compounds.
A noteworthy point of clarification is the distinction between this compound [(C₆H₁₁)₂P(O)Cl], a pentavalent phosphorus compound, and the trivalent chlorodicyclohexylphosphine [(C₆H₁₁)₂PCl]. While both are air-sensitive, their reactivity and applications differ. This guide focuses on the former, though the handling techniques described are largely applicable to the latter as well.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and for designing successful experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂ClOP | [1] |
| Molecular Weight | 248.73 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 109 °C | [3] |
| Boiling Point | 395 °C at 760 mmHg | [3] |
| Density | 1.09 g/cm³ | [3] |
| Solubility | Reacts violently with water | [2] |
Hazard Identification and Safety Precautions:
This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1] Inhalation may cause respiratory irritation.[4] Therefore, all manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., neoprene or nitrile rubber).[4]
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator is necessary.
Storage:
This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[2][6]
Core Experimental Setups: Glovebox vs. Schlenk Line
The exclusion of air and moisture is non-negotiable when working with this compound. The two most common techniques to achieve this are the use of a glovebox or a Schlenk line. The choice between these depends on the scale of the reaction, the complexity of the manipulations, and the available resources.
The Glovebox: A Controlled Inert Environment
A glovebox is a sealed container that is filled with a high-purity inert gas, typically nitrogen or argon.[7] It allows for the direct manipulation of air-sensitive reagents in an inert atmosphere.
Key Features and Principles:
-
Inert Atmosphere: The glovebox is continuously purged with an inert gas, and a catalyst system removes trace amounts of oxygen and water, maintaining a very low-ppm environment.[8]
-
Antechamber: An airlock system, known as an antechamber, is used to transfer materials and equipment into and out of the glovebox without compromising the internal atmosphere.[2]
-
Gloves: Heavy-duty rubber gloves are integrated into the front panel, allowing the user to handle items inside the box.
Protocol 1: General Glovebox Operation Workflow
-
Preparation: Ensure all glassware and equipment are thoroughly dried in an oven (typically at >120 °C for several hours) and then cooled in a desiccator before being brought into the antechamber.
-
Transfer into the Glovebox:
-
Place the dried glassware and sealed containers of reagents into the antechamber.
-
Close the outer door of the antechamber securely.
-
Evacuate the antechamber and backfill with the inert gas of the glovebox. This "purge cycle" should be repeated at least three times to remove atmospheric gases.
-
-
Introduction to the Main Chamber: Once the purging is complete, open the inner door of the antechamber to move the items into the main glovebox chamber.
-
Performing the Reaction: All manipulations, including weighing of solids, measuring of liquids, and setting up the reaction, are performed inside the glovebox as one would on a regular lab bench.
-
Removal of Materials: To remove materials, place them in the antechamber, close the inner door, and then either bring the antechamber to atmospheric pressure to open the outer door or perform purge cycles if the material is to be transferred to another inert environment.
Diagram 1: Glovebox Workflow
Caption: Workflow for using a glovebox for air-sensitive reactions.
The Schlenk Line: A Versatile Manifold System
A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of air-sensitive substances.[9] One manifold is connected to a source of purified inert gas (nitrogen or argon), while the other is connected to a high-vacuum pump.[10]
Key Components and Principles:
-
Dual Manifold: Allows for the selective application of vacuum or inert gas to the reaction flask.
-
Schlenk Flasks: Specially designed glassware with a sidearm and a stopcock that allows for connection to the Schlenk line.
-
Vacuum/Inert Gas Cycling: Air is removed from the reaction vessel by applying a vacuum, and the vessel is then backfilled with inert gas. This cycle is repeated multiple times to ensure an inert atmosphere.[11]
Protocol 2: Preparing a Reaction Flask on a Schlenk Line
-
Glassware Preparation: Assemble the reaction flask (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and stopper) and ensure all joints are lightly greased and secured with clips.
-
Connection to the Schlenk Line: Connect the reaction flask to the Schlenk line via flexible hosing attached to the sidearm of the flask or an adapter.
-
Purging the Flask:
-
Ensure the stopcock on the flask's sidearm is open to the flask and the line.
-
Carefully open the flask to the vacuum manifold to evacuate the air. If solids are present, open the vacuum slowly to avoid them being drawn into the line.[11]
-
After evacuating for 5-10 minutes, close the connection to the vacuum manifold.
-
Slowly open the connection to the inert gas manifold to backfill the flask with nitrogen or argon. You will observe the bubbling in the oil bubbler at the end of the inert gas line cease and then resume as the flask pressurizes.[11]
-
Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[11]
-
-
Introduction of Reagents:
-
Solids: Solids can be added to the flask before purging, or they can be added under a positive flow of inert gas by quickly removing a stopper and adding the solid via a powder funnel.
-
Liquids: Air-sensitive liquids like this compound and dry solvents are transferred via a gas-tight syringe or a cannula.
-
Diagram 2: Schlenk Line Setup
Caption: A simplified schematic of a Schlenk line setup.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for a generic reaction involving this compound.
Solvent and Reagent Preparation
The success of any reaction with an air-sensitive reagent hinges on the purity of the solvents and other reagents.
-
Solvent Drying: Solvents must be rigorously dried and deoxygenated. Common methods include distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) or passing the solvent through a column of activated alumina in a solvent purification system.
-
Reagent Purity: Ensure all other reagents are of high purity and are dried if necessary. Solid reagents can be dried under high vacuum.
Protocol 3: Reaction of this compound with a Nucleophile (e.g., an Alcohol)
This protocol outlines a general procedure for the synthesis of a dicyclohexylphosphinate ester.
-
Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, a rubber septum, and a glass stopper.
-
Inert Atmosphere: Connect the flask to a Schlenk line and perform at least three vacuum/inert gas cycles as described in Protocol 2.
-
Addition of Reactants:
-
Under a positive flow of inert gas, add the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) to the flask via syringe.
-
Add the desired volume of anhydrous solvent (e.g., THF, dichloromethane) via cannula or syringe.
-
-
Addition of this compound:
-
Carefully draw the this compound (1.05 eq.) into a clean, dry, gas-tight syringe that has been purged with inert gas.
-
Slowly add the this compound to the stirred reaction mixture at 0 °C (ice bath). The reaction is often exothermic.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (this can range from a few hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by ³¹P NMR spectroscopy.
-
Reaction Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
The triethylamine hydrochloride salt that forms as a byproduct can be removed by filtration under an inert atmosphere (cannula filtration).[6]
-
The filtrate is then concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum, depending on its properties.
Protocol 4: Quenching and Waste Disposal
Unused this compound and reaction residues must be quenched safely before disposal.
-
Quenching Procedure:
-
In a separate flask under an inert atmosphere, prepare a solution of the material to be quenched in an inert solvent (e.g., THF, toluene).
-
Cool the solution in an ice bath.
-
Slowly and cautiously add a protic solvent such as isopropanol to the stirred solution.
-
Once the initial vigorous reaction has subsided, slowly add water to complete the quenching. This should be done under a counterstream of nitrogen or argon to safely vent any HCl gas produced.[12]
-
-
Neutralization: After quenching, the acidic solution should be neutralized with a base such as sodium bicarbonate or sodium hydroxide solution.[12]
-
Disposal: The neutralized aqueous waste should be disposed of in accordance with local institutional and environmental regulations.
Characterization: The Role of ³¹P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds.
-
Principle: ³¹P has a nuclear spin of ½ and a natural abundance of 100%, making it an excellent nucleus for NMR studies. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom.
-
Application: ³¹P NMR can be used to monitor the consumption of the this compound starting material and the formation of the phosphinate product. This compound will exhibit a characteristic singlet in a specific region of the ³¹P NMR spectrum, while the product will appear as a new singlet at a different chemical shift. For reference, other phosphine chlorides like chlorodiethylphosphine show a ³¹P NMR signal around +119 ppm. The exact chemical shift for this compound should be determined experimentally.
Conclusion
The successful application of this compound in synthesis is a testament to careful and precise experimental technique. By understanding its inherent reactivity and adhering to the rigorous protocols for handling air-sensitive materials, researchers can safely harness its synthetic potential. Whether employing a glovebox for intricate manipulations or a Schlenk line for routine reactions, the principles of maintaining an inert atmosphere, using anhydrous solvents, and implementing safe quenching procedures are the cornerstones of success. This guide provides the foundational knowledge and practical steps to empower researchers to confidently and safely incorporate this versatile reagent into their synthetic endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557982, this compound. Retrieved from [Link]
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K-GROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
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LibreTexts. (2021). The Schlenk Line Survival Guide. Retrieved from [Link]
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Berry Group, University of Wisconsin-Madison. (2019). Section 5.2 Title: Schlenk Techniques. Retrieved from [Link]
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Protocol for the Grignard Reaction with Dicyclohexylphosphinyl Chloride: Synthesis of Dicyclohexyl(organo)phosphine Oxides
An Application Note for the Synthesis of Tertiary Phosphine Oxides
Abstract
This document provides a comprehensive guide for the synthesis of tertiary phosphine oxides via the Grignard reaction with dicyclohexylphosphinyl chloride. Tertiary phosphine oxides are a valuable class of organophosphorus compounds with wide-ranging applications as ligands in catalysis, synthetic intermediates, and pharmacophores in drug development.[1] The protocol herein details the reaction mechanism, critical safety procedures for handling reactive reagents, a step-by-step experimental workflow, and troubleshooting advice. The causality behind key experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process, targeting researchers in organic synthesis and medicinal chemistry.
Introduction and Scientific Principle
The reaction between a Grignard reagent (R-MgX) and this compound, (C₆H₁₁)₂P(O)Cl, is a robust and versatile method for forming a new phosphorus-carbon (P-C) bond. This nucleophilic substitution reaction yields a tertiary phosphine oxide, a compound characterized by a phosphoryl group (P=O) bonded to three carbon atoms.
The dicyclohexylphosphinyl moiety provides significant steric bulk, which can be advantageous in designing specialized ligands for catalysis.[2] Furthermore, the polarity and hydrogen-bond accepting capability of the phosphine oxide group have made it a desirable functional group in modern medicinal chemistry, exemplified by its inclusion in the FDA-approved drug brigatinib.[1]
The core of this reaction lies in the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized toward carbon, rendering it a potent carbanion source.[3] This nucleophilic carbon readily attacks the electrophilic phosphorus atom of the phosphinyl chloride, displacing the chloride leaving group to form the desired tertiary phosphine oxide.
Caption: General reaction scheme for the synthesis of tertiary phosphine oxides.
Safety First: Handling Highly Reactive Reagents
Trustworthiness in the lab begins with uncompromising safety. This protocol involves substances with significant hazards. A thorough risk assessment must be conducted before any work begins.
-
Grignard Reagents (e.g., Alkyl/Aryl Magnesium Halides): These are often pyrophoric , meaning they can ignite spontaneously on contact with air or moisture.[4] They must be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5][6] All glassware must be rigorously dried, and anhydrous solvents are mandatory.
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[7] It is also moisture-sensitive.
-
Anhydrous Solvents (e.g., Diethyl Ether, THF): These are highly flammable and can form explosive peroxides over time.
Personal Protective Equipment (PPE) is non-negotiable:
| Item | Specification | Rationale |
| Lab Coat | Flame-resistant (e.g., Nomex) | Protects against fire hazards from pyrophoric reagents and flammable solvents.[4][6] |
| Eye Protection | Chemical splash goggles and a face shield | Provides maximum protection against splashes of corrosive or pyrophoric materials. |
| Gloves | Nitrile gloves (inner layer) and flame-resistant gloves (outer layer, e.g., leather or Kevlar) | The inner glove provides chemical resistance, while the outer layer offers protection from fire.[4] |
All manipulations should be performed inside a certified chemical fume hood with the sash positioned as low as possible.[6] An appropriate fire extinguisher (Class D for reactive metals) and an emergency eyewash/shower must be immediately accessible.
Detailed Experimental Protocol
This protocol describes the synthesis of dicyclohexy(phenyl)phosphine oxide as a representative example. The procedure can be adapted for other Grignard reagents.
Materials and Reagent Overview
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |
| This compound | (C₆H₁₁)₂P(O)Cl | 248.73 | 97% | 2.49 g | 10.0 |
| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | 1.0 M in THF | 11.0 mL | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Dri-Solv® | ~50 mL | - |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | Saturated | ~30 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | ~100 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | ~5 g | - |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction.
-
Apparatus Preparation: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser under a nitrogen or argon atmosphere. Flame-dry all glassware under vacuum and allow it to cool to room temperature under the inert gas.[8][9] Causality: The absolute exclusion of atmospheric moisture is paramount, as it would rapidly quench the Grignard reagent and hydrolyze the starting material.
-
Reagent Addition: Through the septum, add this compound (2.49 g, 10.0 mmol) to the flask. Using a dry syringe, add 30 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.
-
Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: The Grignard reaction is exothermic. Starting at a reduced temperature allows for better control of the reaction rate and prevents the formation of byproducts.
-
Grignard Addition: Using a syringe, add the phenylmagnesium bromide solution (11.0 mL of 1.0 M solution, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution over approximately 20 minutes. A white precipitate (magnesium salts) may form during the addition. Causality: Slow, dropwise addition is crucial to dissipate the heat generated and maintain temperature control. A slight excess of the Grignard reagent ensures full conversion of the limiting phosphinyl chloride.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional two hours.
-
Quenching (Work-up): Cool the reaction flask back down to 0 °C in an ice-water bath. Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution dropwise via a syringe or dropping funnel. Causality: This step neutralizes any unreacted Grignard reagent. Saturated NH₄Cl is a mild proton source, making the quench less violent and more controllable than adding water or strong acid directly.[10] The low temperature is essential to manage the exotherm of the quench.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. Causality: The product is organic-soluble, and this process isolates it from the inorganic salts in the aqueous phase.
-
Washing and Drying: Wash the combined organic layers with 30 mL of brine (saturated NaCl solution).[11] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. Causality: The brine wash helps to remove residual water from the organic phase. MgSO₄ is a drying agent that removes the final traces of water.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure dicyclohexyl(phenyl)phosphine oxide.
Reaction Mechanism
The reaction proceeds via a classical nucleophilic substitution at the phosphorus center. The electron-rich carbon of the Grignard reagent attacks the highly electrophilic phosphorus atom, which is bonded to two electron-withdrawing groups (oxygen and chlorine). This forms a transient pentacoordinate intermediate, which then collapses, expelling the most stable leaving group, chloride (Cl⁻), to form the final product.
Caption: Simplified mechanism of nucleophilic substitution at phosphorus.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to start or low yield | 1. Inactive Grignard reagent (degraded by air/moisture).2. Wet glassware or solvent.3. Poor quality magnesium for Grignard formation (if prepared in-situ). | 1. Titrate the Grignard reagent before use to confirm its concentration. Use a fresh bottle.2. Ensure all glassware is meticulously oven or flame-dried. Use freshly opened anhydrous solvent.3. Use fresh magnesium turnings; initiate with a small crystal of iodine or 1,2-dibromoethane if needed.[9] |
| Formation of biphenyl or other coupling byproducts | Reaction temperature was too high, favoring side reactions.[12] | Maintain strict temperature control during the Grignard addition, keeping the internal temperature below 5-10 °C. |
| Violent or uncontrollable quenching | Quenching agent was added too quickly or at room temperature. | Always cool the reaction mixture to 0 °C before quenching. Add the quenching solution very slowly with vigorous stirring. |
| Emulsion during extraction | Formation of magnesium hydroxides/salts at the interface. | Add more brine or a small amount of dilute acid (if the product is stable) to break up the emulsion. Filter the entire mixture through Celite if necessary. |
References
-
But, T. Y., & Chan, T. H. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4235. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
-
NBINNO. (n.d.). Exploring Dicyclohexylchlorophosphine: Properties and Applications. [Link]
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Chemistry 344. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 557982. [Link]
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Columbia University. (2009). The Safe Use of Pyrophoric Reagents. Environmental Health & Safety. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization. [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. [Link]
-
University of California, Santa Cruz. (n.d.). Grignard Reaction. CHEM 108L. [Link]
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University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Chemistry 345. [Link]
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Faraone, A., et al. (2021). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. Molecules, 26(22), 6828. [Link]
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Dicyclohexylphosphinyl Chloride: A Robust Reagent for the Phosphorylation of Organic Substrates
Introduction: The Strategic Advantage of the Dicyclohexylphosphinyl Moiety
In the landscape of synthetic organic chemistry, the targeted phosphorylation of nucleophilic substrates remains a cornerstone for the synthesis of a vast array of biologically active molecules and functional materials. Among the arsenal of phosphorylating agents, dicyclohexylphosphinyl chloride, with its sterically demanding cyclohexyl groups, offers a unique combination of reactivity and selectivity. This bulky phosphinyl chloride is a valuable tool for researchers in medicinal chemistry and materials science, enabling the formation of robust phosphinate esters and phosphinamides.
This technical guide provides an in-depth exploration of the application of this compound in the phosphorylation of alcohols and amines. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer practical insights to ensure successful and reproducible outcomes in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ClOP | |
| Molecular Weight | 248.73 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 109 °C | |
| Boiling Point | 395.0±9.0 °C (Predicted) | |
| Solubility | Reacts with water. Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). | Inferred from general reactivity |
Core Principles of Reactivity: A Mechanistic Overview
The utility of this compound as a phosphorylating agent is rooted in the electrophilicity of the phosphorus atom, which is bonded to a good leaving group (chloride) and an electron-withdrawing oxygen atom. The reaction with nucleophiles, such as alcohols and amines, proceeds via a nucleophilic acyl substitution-type mechanism.
Phosphorylation of Alcohols: The Formation of Phosphinates
The reaction of this compound with an alcohol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, yields a dicyclohexylphosphinate ester. The base is crucial for scavenging the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.
Caption: Mechanism of alcohol phosphorylation.
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center of the this compound. This is followed by the elimination of the chloride ion and deprotonation of the oxonium intermediate by the base to yield the stable phosphinate ester and the hydrochloride salt of the base.
Phosphorylation of Amines: The Synthesis of Phosphinamides
Analogous to the reaction with alcohols, this compound readily reacts with primary and secondary amines to form the corresponding N-substituted dicyclohexylphosphinamides. In this case, the amine substrate can act as both the nucleophile and the base, though it is often advantageous to use a non-nucleophilic external base to avoid sacrificing the valuable amine substrate.
Caption: Mechanism of amine phosphorylation.
The reaction proceeds through a similar nucleophilic addition-elimination pathway, where the nitrogen atom of the amine attacks the phosphorus center, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel the chloride ion and form the stable P-N bond.
Experimental Protocols and Application Notes
Safety and Handling Precautions
This compound is a corrosive solid that reacts with moisture. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the reagent.
Protocol 1: General Procedure for the Synthesis of Dicyclohexylphosphinates from Alcohols
This protocol is based on the general principles of phosphinate ester synthesis from phosphinic chlorides.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (or another suitable aprotic solvent). Add anhydrous triethylamine (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application Notes:
-
For sterically hindered alcohols, the reaction may require elevated temperatures and longer reaction times.
-
Pyridine can be used as both the base and the solvent for less reactive alcohols.
-
The choice of solvent can influence the reaction rate; less polar solvents may slow down the reaction.
Protocol 2: General Procedure for the Synthesis of Dicyclohexylphosphinamides from Amines
This protocol is adapted from the general synthesis of amides from acyl chlorides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine (Et₃N) (optional, see notes)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq.).
-
Solvent and Base: Dissolve the amine in anhydrous DCM. For valuable amines, add anhydrous triethylamine (1.2 eq.). If the amine is not limiting, 2.2 equivalents of the amine can be used, with one equivalent acting as the base.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (if an external base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude phosphinamide can be purified by column chromatography or recrystallization.
Application Notes:
-
The reaction with amines is typically faster and more exothermic than with alcohols.
-
For less nucleophilic amines (e.g., anilines), the reaction may require heating.
-
The use of an external base like triethylamine is recommended to maximize the yield of the desired phosphinamide, especially when the amine starting material is expensive.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagent (hydrolyzed) | Ensure anhydrous conditions and use a fresh bottle of this compound. |
| Low reactivity of the substrate | Increase reaction temperature, use a more polar solvent, or increase reaction time. | |
| Formation of multiple products | Side reactions of functional groups | Protect sensitive functional groups on the substrate before phosphorylation. |
| Reaction with the solvent | Ensure the solvent is aprotic and non-reactive. | |
| Difficult purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography or consider recrystallization. |
| Hydrolysis of the product on silica gel | Add a small amount of triethylamine to the eluent to neutralize the silica gel. |
Conclusion
This compound is a versatile and effective reagent for the phosphorylation of a wide range of alcohols and amines. Its steric bulk can impart unique selectivity in complex molecules. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and handling procedures outlined in this guide, researchers can confidently employ this reagent to achieve their synthetic goals in drug discovery and materials science. The provided protocols offer a robust starting point for experimentation, and with careful optimization, can be adapted to a multitude of specific substrates and applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Diphenylphosphinyl Chloride. [Link]
- Google Patents. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.
-
National Center for Biotechnology Information. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. [Link]
-
YouTube. Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. [Link]
- Keglevich, G. Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Letters in Organic Chemistry.
-
National Center for Biotechnology Information. Phosphorylation and functional regulation of CIC-2 chloride channels expressed in Xenopus oocytes by M cyclin-dependent protein kinase. [Link]
-
Chemistry LibreTexts. 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. [Link]
- Yoon, Y.-J., et al. Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. Bulletin of the Korean Chemical Society.
-
Organic Chemistry Portal. Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]
- Xiao, J.
-
Chemsrc. This compound | CAS#:15873-72-0. [Link]
-
ResearchGate. Alkyl Phosphines as Reagents and Catalysts in Organic Synthesis. [Link]
-
ResearchGate. A note on the preparation of chloro‐dialkylphosphines. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
-
National Center for Biotechnology Information. Phase-separation mechanism for C-terminal hyperphosphorylation of RNA polymerase II. [Link]
-
PubMed. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. [Link]
-
Reddit. Acid chloride reaction with amine. [Link]
-
Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]
-
YouTube. Reaction of alcohols with phosphorus halides & thionyl chloride. [Link]
-
Organic Syntheses. Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]
-
ChemRxiv. Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. [Link]
-
Semantic Scholar. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
OpenStax. 17.6 Reactions of Alcohols. [Link]
Troubleshooting & Optimization
Improving yield in dicyclohexylphosphinyl chloride substitution reactions
An Expert Guide to Dicyclohexylphosphinyl Chloride Substitution Reactions: Troubleshooting and Optimization Strategies
Introduction: Understanding the Reagent
This compound ((Cy)₂P(O)Cl) is a key reagent in organic synthesis, primarily used to introduce the dicyclohexylphosphinyl moiety onto various nucleophiles. This reaction is fundamental for creating phosphinic amides, esters, and other derivatives which are significant in medicinal chemistry and materials science. However, the reagent's bulky dicyclohexyl groups and its inherent reactivity present unique challenges. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to enhance reaction yields and purity.
The phosphorus center in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through a nucleophilic acyl substitution-like mechanism, involving the formation of a tetrahedral intermediate followed by the expulsion of a chloride ion.[1] The success of this substitution is heavily influenced by steric hindrance, the nature of the nucleophile, the choice of base, and rigorous control of reaction conditions.
| Property | Value | Source |
| CAS Number | 15873-72-0 | [2] |
| Molecular Formula | C₁₂H₂₂ClOP | [2][3] |
| Molecular Weight | 248.73 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 109 °C | [2][4] |
| Boiling Point | 395 °C at 760 mmHg (Predicted) | [2][4] |
| Storage | Refrigerator, under inert atmosphere | [2][4] |
Frequently Asked Questions (FAQs): Handling and Reaction Setup
Q1: How should I properly store and handle this compound?
Answer: this compound is highly sensitive to moisture and will readily hydrolyze to dicyclohexylphosphinic acid.[3] Proper handling is critical to maintaining its reactivity.
-
Storage: Store the reagent in a tightly sealed container in a refrigerator, preferably within a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[2][4][5]
-
Handling: Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Use dry glassware and syringes, and perform transfers under an inert atmosphere to minimize exposure to air and moisture.
Q2: What is the best choice of solvent for these reactions?
Answer: The ideal solvent should be aprotic and anhydrous to prevent hydrolysis of the starting material.
-
Recommended Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene are excellent choices. Ensure solvents are rigorously dried before use, for example, by passing them through an activated alumina column or by distillation from an appropriate drying agent.
-
Solvents to Avoid: Protic solvents like alcohols, water, or primary/secondary amines (unless they are the intended nucleophile) should be strictly avoided as they will react with the phosphinyl chloride.
Q3: Why is a base necessary, and which one should I choose?
Answer: The substitution reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the nucleophile (especially amines) or catalyze side reactions. A base is required to neutralize this HCl.[6]
-
Mechanism of Action: The base acts as an acid scavenger, driving the reaction equilibrium towards the product.
-
Base Selection:
-
For Amine Nucleophiles: A non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred.[7] Use at least one equivalent, though a slight excess (1.1-1.5 eq.) is common to ensure complete HCl scavenging.
-
For Alcohol Nucleophiles: Stronger bases may be needed to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Sodium hydride (NaH) or alcoholates are effective but require careful handling.[6]
-
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during this compound substitution reactions, providing causal explanations and actionable solutions.
Issue 1: The reaction is slow or fails to reach completion.
Probable Cause: The most significant factor limiting the reaction rate is the steric hindrance imposed by the two bulky cyclohexyl groups on the phosphorus atom.[8] This bulkiness physically impedes the approach of the nucleophile.[7] This effect is magnified if the nucleophile itself is sterically demanding.[9]
Solutions:
-
Increase Reaction Temperature: Providing more kinetic energy can help the reacting molecules overcome the activation energy barrier imposed by steric repulsion.[7] Consider running the reaction at the reflux temperature of the chosen solvent.
-
Extend Reaction Time: Monitor the reaction by an appropriate method (e.g., TLC, LC-MS, or ³¹P NMR). Sterically hindered reactions may require extended periods (24-48 hours) to proceed to completion.
-
Optimize Base Selection: If using a very bulky base like DIPEA, the steric environment can become even more crowded. Switching to a slightly smaller base like triethylamine might be beneficial, provided it does not introduce other issues.[7]
Caption: Hydrolysis pathway of (Cy)₂P(O)Cl.
Issue 3: Difficulty in purifying the final product.
Probable Cause: The crude product mixture often contains several components with similar polarities, including unreacted starting material, the desired product, the hydrolyzed byproduct (dicyclohexylphosphinic acid), and the hydrochloride salt of the base used.
Solutions:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities.
-
Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining tertiary amine base, then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Column Chromatography: This is often the most effective method for separating the product from non-polar starting material and the highly polar phosphinic acid byproduct. [10] * Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain material of high purity. [11]
Experimental Protocol: General Synthesis of a Phosphinic Amide
This protocol provides a step-by-step methodology for the reaction of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.0-1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.0-1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Addition of Phosphinyl Chloride: Dissolve this compound (1.0 eq.) in a separate flask in anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to yield the pure phosphinic amide.
Caption: Troubleshooting workflow for low yield.
References
-
A note on the preparation of chloro‐dialkylphosphines. ResearchGate. Available at: [Link]
-
Lee, I., et al. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
This compound. Chemsrc. Available at: [Link]
-
Keglevich, G. Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace. Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Regan, C. K., Craig, S. L., & Brauman, J. I. (2002). Steric effects and solvent effects in ionic reactions. Science. Available at: [Link]
- Method for purifying acid chlorides. Google Patents.
-
Attempt of phosphinylation of diphenylmethyl chloride with red phosphorus. ResearchGate. Available at: [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available at: [Link]
-
PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. Available at: [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]
-
A Level Hydrolysis of ethanoyl chloride. ChemTube3D. Available at: [Link]
-
Effect on steric hindrance on nucleophiles. Reddit. Available at: [Link]
-
Arkhipov, A. Yu., et al. (2000). Nucleophilic substitution of the chlorine atoms in bis(2-chlorocyclohexyl) sulfide. ResearchGate. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
Gilard, V., et al. (1991). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. PubMed. Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water?. Reddit. Available at: [Link]
-
Szinai, S. S., et al. (1983). Synthesis and properties of bis(2,2-dimethylaziridinyl)phosphinic amides: a series of new antineoplastic agents. PubMed. Available at: [Link]
-
Li, H., et al. (2017). Behavior of synergistic system in extraction of Pr(Ⅲ) from chloride medium using di-2-ethylhexyl phosphoric acid and 2-ethylhexylphosphonic mono-2-ethylhexyl ester. ResearchGate. Available at: [Link]
-
Wilson, T. D. (1990). Chemical stability and adsorption of succinylcholine chloride injections in disposable plastic syringes. PubMed. Available at: [Link]
-
Schmutz, J. & Hambloch, H. (1987). Stability of succinylcholine chloride injection. PubMed. Available at: [Link]
-
Steric effects. chemeurope.com. Available at: [Link]
-
How to purify esterefication product?. ResearchGate. Available at: [Link]
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Technical Support Center: Purification of Dicyclohexylphosphinyl Chloride
Welcome to the technical support guide for dicyclohexylphosphinyl chloride (Cy₂P(O)Cl). This resource is designed for researchers, chemists, and drug development professionals who handle this highly reactive and moisture-sensitive intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with its purification, ensuring the integrity of your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a Q&A format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My product is decomposing during vacuum distillation, resulting in a dark, viscous residue and low yield. What's happening and how can I prevent it?
Answer:
This is a classic issue when purifying phosphinyl chlorides and typically points to thermal decomposition, often accelerated by residual acidic impurities.
Causality: this compound, while distillable under high vacuum, has limited thermal stability. Any residual acidic impurities, such as hydrogen chloride (HCl) from synthesis or dicyclohexylphosphinic acid from partial hydrolysis, can catalyze decomposition at elevated temperatures.[1][2] The decomposition of catalyst residues from the synthesis step can also contaminate the distillate and pose a safety risk.[3]
Solutions & Protocol Insights:
-
Optimize Vacuum and Temperature: The primary goal is to lower the boiling point as much as possible. Aim for the lowest achievable pressure with your vacuum setup (ideally <1 mmHg). This will significantly reduce the required distillation temperature and minimize thermal stress on the molecule.
-
Pre-treatment to Remove Acidic Impurities: Before distillation, consider a pre-purification step. Stirring the crude product over a mild, non-nucleophilic acid scavenger like anhydrous sodium carbonate (Na₂CO₃) for a short period, followed by filtration under an inert atmosphere, can neutralize residual HCl.
-
Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path distillation head minimizes the residence time of the compound at high temperatures, reducing the opportunity for decomposition.
Workflow for Minimizing Thermal Decomposition
Caption: Workflow to minimize decomposition during distillation.
Question 2: I attempted to purify my crude product using flash column chromatography on silica gel, but I recovered almost none of my compound. Why?
Answer:
This outcome strongly suggests that your product is unstable on standard silica gel.
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze the hydrolysis of the highly reactive P-Cl bond in this compound, especially if your eluent contains trace amounts of water.[4] The compound becomes irreversibly bound to the silica as the resulting phosphinic acid or is otherwise decomposed.[5]
Solutions & Protocol Insights:
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate, let it sit for 15-30 minutes, and then elute it. If you observe significant streaking or the appearance of a new, more polar spot at the baseline that wasn't in the initial crude mixture, your compound is likely degrading.[4]
-
Use a Deactivated Stationary Phase:
-
Neutralized Silica: You can "deactivate" silica gel by preparing a slurry with your non-polar eluent (e.g., hexane) and adding ~1% triethylamine or another non-nucleophilic base. This neutralizes the acidic silanol groups.
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for acid-sensitive compounds. Start with a non-polar eluent and gradually increase polarity, similar to a standard silica gel column.
-
-
Maintain Anhydrous Conditions: Regardless of the stationary phase, using rigorously dried solvents and packing the column in a low-humidity environment (or a glovebox) is critical to prevent hydrolysis.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
The impurity profile depends heavily on the synthetic route. Assuming a common synthesis from phosphorus trichloride (PCl₃) and a cyclohexyl Grignard reagent (CyMgX):
-
Dicyclohexylphosphinic Acid (Cy₂P(O)OH): This is the most common impurity, formed by the rapid hydrolysis of the product upon contact with moisture.[2]
-
Unreacted Starting Materials: Residual PCl₃ or related phosphorus species may be present.
-
Grignard-Related Byproducts: Side reactions can lead to impurities like dicyclohexyl (from radical coupling) or magnesium salts.[6]
-
Monocyclohexyl Species: Incomplete reaction can leave monochlorophosphine oxides or related compounds.
Q2: Is vacuum distillation or crystallization the better purification method?
Both methods have their merits, and the choice depends on the physical state of your crude product and the nature of the impurities.
| Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | • Excellent for removing non-volatile impurities (salts, baseline material).• Can achieve very high purity for thermally stable compounds. | • Risk of thermal decomposition, especially if impurities are present.[1][3]• Requires specialized high-vacuum equipment. | Crude products that are liquids or low-melting solids and where impurities have significantly different boiling points. |
| Crystallization | • Highly effective at removing soluble impurities and isomers.• Generally gentler than distillation, avoiding thermal stress.• Can yield material of exceptional purity.[7] | • Finding a suitable solvent system can be time-consuming.• Yields can be lower if the product has high solubility.• Requires the product to be a solid at room temperature. | Crude products that are solid and where a solvent system can be identified that dissolves the product at elevated temperatures but not at low temperatures. |
Q3: What are the absolute critical steps to prevent hydrolysis during workup and purification?
Hydrolysis is the primary enemy. Strict adherence to anhydrous and inert techniques is non-negotiable.
-
Glassware: All glassware must be oven-dried (at >120°C for several hours) or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.[8]
-
Atmosphere: Conduct all transfers and manipulations under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line techniques or inside a glovebox.[9]
-
Reagents: Ensure any reagents used during workup (e.g., drying agents like MgSO₄ or Na₂SO₄, filter aids) are thoroughly dried.
Q4: What are the key safety precautions when handling this compound?
This compound presents significant hazards.
-
Corrosivity: It causes severe skin burns and serious eye damage.[10] Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or other robust materials), a flame-retardant lab coat, and chemical splash goggles.
-
Reactivity: It reacts violently with water, releasing corrosive HCl gas.[9] Ensure no water is nearby. Prepare a quenching station (e.g., a beaker with a basic solution like sodium bicarbonate) for contaminated equipment, but perform quenching carefully within the fume hood.
-
Toxicity: Phosphine derivatives can be toxic. Avoid inhalation of any vapors.[11]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ClOP | [10] |
| Molecular Weight | 248.73 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid/solid | [9] |
| Boiling Point | ~165 °C at 12 mmHg (for related P(III) compound) | [9] |
| Density | ~1.054 g/mL at 25 °C (for related P(III) compound) | [9] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [10] |
Q5: How should I properly store purified this compound?
To maintain its purity, storage conditions are critical.
-
Atmosphere: Store under a dry, inert atmosphere (argon is preferred over nitrogen for long-term storage of many organophosphorus compounds).
-
Container: Use a tightly sealed container, such as a Schlenk flask or an ampoule sealed under vacuum. For routine use, a glass bottle with a PTFE-lined cap, further sealed with paraffin film, is acceptable.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended to slow any potential decomposition pathways.[9]
-
Location: Keep away from moisture, oxidizing agents, and alcohols.[9]
Experimental Protocols
Protocol 1: High-Vacuum Fractional Distillation
This protocol assumes the crude this compound is a liquid or a low-melting solid.
Objective: To purify Cy₂P(O)Cl by separating it from non-volatile or higher-boiling impurities.
Methodology:
-
Apparatus Setup:
-
Assemble a short-path fractional distillation apparatus. All glassware must be rigorously oven-dried and assembled while still hot under a stream of dry nitrogen.
-
Use high-vacuum grease for all joints.
-
Place a magnetic stir bar in the distillation flask.
-
-
Inert Atmosphere Transfer:
-
Transfer the crude product to the distillation flask via cannula or in a glovebox, ensuring it remains under an inert atmosphere.
-
-
Distillation:
-
Slowly apply a high vacuum (target < 1 mmHg). A cold trap between the apparatus and the pump is essential.
-
Once the vacuum is stable, begin gently heating the distillation pot using an oil bath with magnetic stirring.
-
Monitor the head temperature closely. Discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at a constant head temperature.
-
Stop the distillation before the pot goes to dryness to avoid overheating potentially unstable residues.[12]
-
-
Product Handling:
-
Allow the apparatus to cool completely to room temperature before carefully backfilling with nitrogen or argon.
-
Transfer the purified, distilled product to a pre-weighed Schlenk flask for storage.
-
Troubleshooting Distillation: A Logic Diagram
Caption: Decision tree for troubleshooting distillation problems.
References
-
ResearchGate. (2015). Acid Chloride/ chloroformate purification? [Online discussion]. Available at: [Link]
- Google Patents. (1999). US6727384B1 - Method for purifying acid chlorides.
-
LookChem. General procedures for the purification of Acid chlorides. Chempedia. Available at: [Link]
- Google Patents. (2012). RU2446094C1 - Method of purifying phosphorus trichloride.
- Google Patents. (1998). CN1174954C - Method for Purifying Carbonyl Chloride.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2016). Is there a good protocol for preparation and purification of phosphoryl chloride (POCl3)? [Online discussion]. Available at: [Link]
-
Leah4sci. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). chloromethylphosphonothioic dichloride. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Available at: [Link]
-
Clark, J. (n.d.). grignard reagents. Chemguide. Available at: [Link]
-
PubMed. (1991). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Available at: [Link]
-
Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Available at: [Link]
- Google Patents. (2012). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.
-
National Institutes of Health. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
PubMed. (2010). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
ResearchGate. (2014). A note on the preparation of chloro‐dialkylphosphines. Available at: [Link]
-
National Institutes of Health. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Available at: [Link]
-
Gelest, Inc. (2015). SAFETY DATA SHEET - DICYCLOHEXYLPHOSPHINE. Available at: [Link]
-
LookChem. (n.d.). Chlorodicyclohexylphosphine. Available at: [Link]
-
PubMed Central. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Available at: [Link]
-
National Institutes of Health. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
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Side reactions of dicyclohexylphosphinyl chloride and how to avoid them
Welcome to the technical support center for dicyclohexylphosphinyl chloride (Cy₂P(O)Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying chemical principles to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the common causes?
A1: Several factors can contribute to slow or incomplete reactions. The primary culprits are often related to reagent purity, steric hindrance, and inadequate reaction conditions.
-
Reagent Quality: this compound is highly susceptible to hydrolysis. Contamination with its hydrolysis product, dicyclohexylphosphinic acid, will reduce the amount of active reagent available for your reaction. Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere.
-
Steric Hindrance: The two bulky cyclohexyl groups can significantly hinder the approach of nucleophiles to the phosphorus center.[1][2] If your nucleophile (e.g., a secondary amine with bulky substituents) is also sterically demanding, the reaction rate can decrease dramatically.[3]
-
Reaction Temperature: While room temperature is often sufficient for simple substrates, sterically hindered nucleophiles may require elevated temperatures to overcome the activation energy barrier.[1]
-
Solvent Choice: The choice of solvent can impact the solubility of your reactants and the overall reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended.
Q2: I am observing the formation of a white precipitate in my reaction with an amine. What is it and how can I avoid it?
A2: The white precipitate is likely the hydrochloride salt of your amine. The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl). This HCl will then react with the basic amine starting material to form an insoluble ammonium salt, effectively taking it out of the reaction.
To prevent this, you must include a non-nucleophilic base in your reaction to act as an acid scavenger. This base will neutralize the HCl as it is formed, allowing your primary amine to react with the phosphinyl chloride.
Q3: How can I remove the dicyclohexylphosphinic acid byproduct from my reaction mixture?
A3: Dicyclohexylphosphinic acid is the result of the hydrolysis of this compound. It can be removed through an aqueous workup by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide. The basic wash will deprotonate the phosphinic acid, forming the corresponding salt which is soluble in the aqueous phase and can be separated from your desired product in the organic layer. Subsequent washes with water and brine will help to remove any remaining inorganic salts.
Section 2: Troubleshooting Guide for Common Reactions
Amide Bond Formation
The formation of phosphinamides is a primary application of this compound. However, side reactions can occur, particularly with sterically demanding amines.
Issue 1: Low Yield of the Desired Phosphinamide
-
Probable Cause A: Inefficient HCl Scavenging. As mentioned in the FAQs, the formation of the amine hydrochloride salt is a common issue.
-
Solution: Employ a suitable non-nucleophilic base. A comparative analysis of common choices is presented in the table below.
-
| Base | pKa of Conjugate Acid | Key Considerations |
| Triethylamine (TEA) | ~10.75 | Commonly used and effective for many substrates. However, its smaller steric profile can sometimes lead to it acting as a nucleophile, especially at higher temperatures. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.75 | More sterically hindered than TEA, making it less likely to act as a nucleophile.[4][5] It is an excellent choice for reactions with sensitive or sterically hindered substrates. |
| Phosphazene Bases (e.g., P4-tBu) | >40 | These are extremely strong, non-nucleophilic bases that can be used in catalytic amounts for challenging transformations, including those with very weakly acidic amines.[6][7] |
-
Probable Cause B: Steric Hindrance. The bulky nature of both the reagent and potentially the amine can slow the reaction.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier. Monitor the reaction for potential side product formation at higher temperatures.
-
Solution 2: Prolonged Reaction Time. For highly hindered substrates, extending the reaction time to 24-48 hours may be necessary for complete conversion.
-
Workflow for Amide Bond Formation
Caption: Workflow for Amide Bond Formation.
Esterification Reactions
The synthesis of phosphinate esters can also be challenging, especially with sterically hindered alcohols.
Issue 2: Formation of N-acylurea byproducts
-
Probable Cause: This is a common side reaction in DCC-mediated esterifications, which can be analogous to reactions with this compound where the phosphinyl group can rearrange.[8][9]
Protocol for DMAP-Catalyzed Esterification
-
Dissolve the alcohol (1.0 eq), triethylamine or DIPEA (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup as described for the amide formation to remove the hydrochloride salt and any phosphinic acid.
-
Purify the product by column chromatography.
Section 3: Synthesis and Purification of this compound
The quality of your starting material is paramount. Commercially available this compound can degrade over time. If you suspect purity issues, synthesis of a fresh batch may be necessary.
Synthesis from Dicyclohexylphosphine Oxide
A common laboratory preparation involves the chlorination of dicyclohexylphosphine oxide.
Issue 3: Incomplete Conversion or Difficult Purification
-
Probable Cause: The choice of chlorinating agent can impact the reaction's efficiency and the profile of byproducts.
Recommended Protocol for Synthesis via Oxalyl Chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases carbon monoxide and HCl gas.
-
To a solution of dicyclohexylphosphine oxide (1.0 eq) in an anhydrous chlorinated solvent (e.g., DCM or 1,2-dichloroethane) under an inert atmosphere, add a catalytic amount of anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (1.5-2.0 eq). Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound, which can often be used without further purification. If necessary, distillation under high vacuum can be performed.
Synthesis Troubleshooting Logic
Caption: Troubleshooting this compound Synthesis.
Synthesis via Grignard Reagent
An alternative route involves the reaction of a cyclohexyl Grignard reagent with phosphorus oxychloride (POCl₃) or a related phosphorus source.
Issue 4: Formation of Multiple Phosphorus-containing Byproducts
-
Probable Cause: The high reactivity of Grignard reagents can lead to over-addition to the phosphorus center.[1][15][16] Stoichiometry and reaction temperature are critical.
-
Solution: Careful control of the stoichiometry (typically 2 equivalents of the Grignard reagent to 1 of the phosphorus electrophile) and maintaining a low reaction temperature (e.g., -78 °C to 0 °C) are crucial to favor the formation of the desired product. Reverse addition (adding the Grignard reagent to the phosphorus compound) is often recommended.
-
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from: [Link]
-
ResearchGate. (2025). Synthesis of Electron-Rich Sterically Hindered P1 Phosphazene Bases by the Staudinger Reaction. Retrieved from: [Link]
- Google Patents. (n.d.). Process for preparing phosphinic or phosphonic-acid clorides.
-
PubMed. (1991). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. Retrieved from: [Link]
-
ResearchGate. (2017). Behavior of synergistic system in extraction of Pr(Ⅲ) from chloride medium using di-2-ethylhexyl phosphoric acid and 2-ethylhexylphosphonic mono-2-ethylhexyl ester. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Retrieved from: [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from: [Link]
-
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from: [Link]
-
ResearchGate. (2025). Investigations on synthesis, coordination behavior and actinide recovery of unexplored dicyclohexylphosphinic acid. Retrieved from: [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from: [Link]
-
ResearchGate. (2025). Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics. Retrieved from: [Link]
-
National Institutes of Health. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from: [Link]
-
Organic Syntheses. (2015). 2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole. Retrieved from: [Link]
-
ResearchGate. (2017). Behavior of synergistic system in extraction of Pr(Ⅲ) from chloride medium using di-2-ethylhexyl phosphoric acid and 2-ethylhexylphosphonic mono-2-ethylhexyl ester. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from: [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from: [Link]
-
National Institute of Standards and Technology. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Retrieved from: [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from: [Link]
- Google Patents. (n.d.). Process for the manufacture of carboxylic acid chlorides.
-
Radboud Repository. (n.d.). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. Retrieved from: [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from: [Link]
-
ResearchGate. (2025). A note on the preparation of chloro-dialkylphosphines. Retrieved from: [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of oxalyl chloride that doesn't involve phosphorus. Retrieved from: [Link]
-
ResearchGate. (n.d.). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. Retrieved from: [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from: [Link]
-
Organic Letters. (2022). Phosphazene Base-Catalyzed Intramolecular Hydroamidation of Alkenes with Amides. Retrieved from: [Link]
-
YouTube. (2016). Practice Problem: Grignard Reactions. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). diethyl 2-(cyclohexylamino)vinylphosphonate. Retrieved from: [Link]
-
Scribd. (n.d.). Phosgene. Retrieved from: [Link]
-
PubMed. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Retrieved from: [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from: [Link]
-
Reddit. (2025). Amide coupling. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from: [Link]
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Technical Support Center: Safe Handling and Disposal of Dicyclohexylphosphinyl Chloride Waste
Welcome to the technical support guide for dicyclohexylphosphinyl chloride. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the safe handling and disposal of waste generated from experiments involving this reactive compound. Our focus is on ensuring both personal safety and environmental compliance through scientifically sound protocols.
Part 1: Frequently Asked Questions - Core Principles & Hazards
This section addresses the fundamental questions regarding the nature and risks of this compound.
Q1: What is this compound and why is its waste considered hazardous?
A: this compound (C₁₂H₂₂ClOP) is a reactive organophosphorus compound. Its hazard profile is primarily defined by two key characteristics:
-
Corrosivity : It is classified as a corrosive substance that can cause severe skin burns and serious eye damage upon contact.[1]
-
Reactivity : As a phosphinyl chloride, it is highly sensitive to moisture and reacts exothermically with water in a process called hydrolysis.[2] This reactivity necessitates careful quenching and neutralization before disposal.
Due to these properties, any unreacted this compound is considered a reactive and corrosive hazardous waste.
Q2: What is the chemical reaction that occurs during waste treatment?
A: The primary reaction for rendering this compound safe for disposal is hydrolysis . The compound reacts with water to yield dicyclohexylphosphinic acid and hydrochloric acid (HCl).
Chemical Equation: (C₆H₁₁)₂P(O)Cl + H₂O → (C₆H₁₁)₂P(O)OH + HCl
This reaction is often vigorous and produces a strong acid (HCl), which must be neutralized in a subsequent step. The overall waste treatment process is therefore a two-stage procedure: controlled hydrolysis (quenching) followed by acid neutralization.
Q3: What are the primary risks I should be aware of when handling this compound and its waste?
A: The primary risks stem from accidental exposure and uncontrolled reactions. Key concerns include:
-
Chemical Burns : Direct contact with the skin or eyes can cause severe corrosive damage.[1]
-
Inhalation Hazard : The hydrolysis reaction produces hydrogen chloride (HCl) gas, which is a corrosive respiratory irritant. All handling and quenching procedures must be performed in a certified chemical fume hood.
-
Runaway Reaction : Adding water or other quenching agents too quickly can cause a rapid, uncontrolled exothermic reaction, leading to splashing of corrosive materials and a rapid release of HCl gas.
Part 2: Proactive Safety - Handling Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during your experiment. This section provides a troubleshooting guide to prevent common issues.
Issue: How to prevent exposure and accidental reactions during routine experimental use (weighing, transfer, and addition to a reaction).
Solution: Adherence to a Strict Safe Handling Protocol.
The causality behind this protocol is the "Hierarchy of Controls," where we first use engineering controls (fume hood), then administrative controls (your procedure), and finally, personal protective equipment (PPE) as the last line of defense.[3][4]
Step-by-Step Handling Protocol:
-
Work Area Preparation :
-
Inert Atmosphere :
-
Action : Since this compound is moisture-sensitive, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or in sensitive reactions.[2]
-
Causality : This prevents premature hydrolysis of the reagent from atmospheric moisture, ensuring the integrity of your experiment and minimizing the release of HCl gas.
-
-
Personal Protective Equipment (PPE) :
-
Action : Don the appropriate PPE before entering the designated work area. Refer to the table below for specific requirements.
-
Causality : PPE is the essential barrier between you and the hazardous chemical. The correct selection is critical, as not all materials offer the same level of protection against all chemicals.[3][7]
-
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical safety goggles and a full face shield.[8][9] | Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Nitrile).[8] | A flame-resistant lab coat with tight cuffs. | Use within a fume hood is the primary control. A respirator may be needed for spill cleanup outside a hood.[7][9] |
| Reaction Quenching | Chemical safety goggles and a full face shield.[8][9] | Chemical-resistant gloves (Neoprene or Nitrile).[8] | A chemical-resistant apron over a lab coat. | Always perform in a fume hood. |
| Spill Cleanup | Chemical safety goggles and a full face shield.[8][9] | Chemical-resistant gloves (Neoprene or Nitrile).[8] | Chemical-resistant suit or coveralls.[10] | A full-face respirator with appropriate cartridges may be required.[9] |
Part 3: Waste Management & Disposal Workflow
This section details the core protocols for safely neutralizing and disposing of this compound waste. The entire process should be viewed as a critical final step of your experiment.
Diagram 1: this compound Waste Disposal Workflow
Caption: Workflow for the safe treatment and disposal of this compound waste.
Detailed Protocol 1: Quenching and Neutralizing Liquid Waste
This protocol is for treating residual (unreacted) this compound and contaminated solvent rinsates.
Materials:
-
Appropriate reaction flask or beaker (at least 10x the volume of the waste).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5% aqueous sodium hydroxide (NaOH) solution.
-
pH test strips or a calibrated pH meter.
Procedure:
-
Setup :
-
Action : Place the reaction flask in an ice bath on a stir plate inside a chemical fume hood. Add a stir bar and begin gentle stirring of the quenching solution (the sodium bicarbonate or sodium hydroxide solution).
-
Scientist's Note : Using a large flask prevents dangerous boil-overs or splashing. The ice bath and stirring help to dissipate the heat generated during the exothermic hydrolysis reaction, keeping it controlled.[11]
-
-
Slow Addition :
-
Action : Using a dropping funnel or a syringe pump, add the this compound waste to the stirred, cooled basic solution very slowly (dropwise).
-
Causality : This is the most critical step. Slow addition is paramount to control the rate of the exothermic reaction and the evolution of gas (CO₂ if using bicarbonate).[12][13] A rapid addition can create a dangerous, uncontrolled reaction.
-
-
Observation & Digestion :
-
Action : You will observe gas evolution and potentially some fuming. Continue the slow addition. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.
-
Scientist's Note : The "digestion" period ensures the hydrolysis and neutralization reactions have gone to completion.
-
-
pH Verification :
-
Action : Carefully check the pH of the aqueous layer using a pH strip or meter. The target pH should be between 6.0 and 9.0.
-
Causality : This step validates that all the hydrochloric acid generated during hydrolysis has been neutralized. Corrosive waste is defined by its pH, so achieving a neutral range is a key part of rendering it non-hazardous.[14]
-
-
Adjustment (if needed) :
-
Action : If the solution is still acidic (pH < 6), slowly add more of the basic solution until the target pH is reached. If it is too basic (pH > 9), it can be adjusted with dilute HCl, but this is unlikely if the protocol is followed.
-
-
Final Transfer :
-
Action : Transfer the final, neutralized mixture to a designated hazardous waste container.
-
Detailed Protocol 2: Decontaminating Glassware and Equipment
Procedure:
-
Initial Rinse :
-
Action : Rinse the contaminated glassware or equipment with a small amount of a compatible organic solvent (e.g., acetone or toluene) in the fume hood.
-
Causality : This dissolves the residual this compound.
-
-
Quench Rinsate :
-
Action : Transfer this solvent rinse (rinsate) to the quenching flask and treat it according to Protocol 1 .
-
Scientist's Note : Never evaporate the solvent, as this would leave behind the reactive residue.[15]
-
-
Secondary Rinse :
-
Final Wash :
-
Action : The glassware can now be safely washed with soap and water outside the fume hood.
-
Part 4: Troubleshooting & Spill Management
Q4: My quenching reaction is fuming excessively and getting very hot. What should I do?
A: Immediate Action : Stop the addition of the waste immediately. Analysis : This is a sign that the rate of addition is too fast, and the reaction is becoming uncontrolled. Solution : Allow the mixture to cool in the ice bath with continued stirring. Once the reaction has subsided, you can resume the addition at a much slower rate (e.g., half the previous rate). If necessary, add more ice to the bath.
Q5: What is the procedure for a small spill inside a fume hood?
A: 1. Alert & Isolate : Alert colleagues in the immediate area. Ensure the fume hood sash is kept as low as possible. 2. Absorb : Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial sorbent. Do not use paper towels or other combustible materials, as the heat of reaction could pose a fire risk.[13] 3. Collect : Using non-sparking tools, carefully scoop the absorbed material into a container. 4. Decontaminate : Slowly and carefully add the container's contents to a quenching solution as described in Protocol 1. 5. Wipe : Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution) to neutralize any remaining residue.
For any spill outside of a fume hood, or for a large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) emergency line.
Part 5: Final Waste Characterization & Disposal
Properly characterizing and labeling your waste is a legal and ethical requirement.
Table 2: Final Waste Stream Composition Profile
| Initial Reagent | Quenching/Neutralization Reagent | Expected Final Products in Waste Container |
| This compound | Saturated Sodium Bicarbonate (NaHCO₃) | Dicyclohexylphosphinic acid, Sodium Chloride (NaCl), Water (H₂O), Carbon Dioxide (CO₂) (vented), residual NaHCO₃. |
| This compound | 5% Sodium Hydroxide (NaOH) | Sodium dicyclohexylphosphinate, Sodium Chloride (NaCl), Water (H₂O), residual NaOH. |
| Rinsing Solvents (e.g., Acetone, Toluene) | (As above) | The products listed above, plus the organic solvent. |
Final Steps:
-
Container Selection : Use a chemically compatible container with a secure, screw-top lid. The container should not be filled more than 80% to allow for headspace.[14]
-
Labeling : Label the container clearly with the words "Hazardous Waste" . List all chemical constituents, including water, salts, and any organic solvents used.
-
Storage & Disposal : Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department. Never pour chemical waste down the drain unless explicitly permitted by your institution's policies for specific, fully characterized waste streams.[15][16]
This guide is intended to provide a robust framework for safety. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines , as local regulations may vary.[17][18]
References
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. [Link]
-
Krishna Solvechem Limited (KSCL). (n.d.). Cyclohexyl chloride Material Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 557982. [Link]
-
Chemsrc. (2025). This compound Chemical & Physical Properties. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Protocol for quenching reactive chemicals. [Link]
-
Shanghai Chemex. (n.d.). Best Ways to Neutralize the Phosphoric Acid. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Safety Storage Systems. (n.d.). Safely Working with Chemicals: PPE Essentials. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
The Sarpong Group, UC Berkeley. (2016). Quenching of Water Reactive Materials. [Link]
-
ResearchGate. (2025). A note on the preparation of chloro‐dialkylphosphines. [Link]
-
Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely. [Link]
-
ChemTube3D. (n.d.). A Level Hydrolysis of ethanoyl chloride. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
Professor Dave Explains. (2021). Neutralization Reactions. [Link]
-
PubMed. (n.d.). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. [Link]
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
PubMed. (2022). Dehalogenation reactions between halide salts and phosphate compounds. [Link]
-
California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. [Link]
-
ChemRxiv. (2023). Artificial Enzyme with Organophosphorus Hydrolase-Like Activity-Quenched Aggregation-Induced Emission Effect. [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]
-
The Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. [Link]
-
American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. [Link]
-
Quora. (2017). How to neutralize phosphoric acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorodicyclohexylphosphine. PubChem Compound Summary for CID 2734135. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
PubMed. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]
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Technical Support Center: Stabilizing Dicyclohexylphosphinyl Chloride for Long-Term Storage
Welcome to the technical support center for dicyclohexylphosphinyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for the long-term storage and handling of this highly reactive reagent. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this compound.
Introduction: The Challenge of Stability
This compound ((C₆H₁₁)₂P(O)Cl) is a valuable reagent in organic synthesis, often used in the formation of phosphinates and other phosphorus-containing compounds. However, its utility is matched by its inherent instability, primarily due to its high reactivity towards moisture. This guide will provide a comprehensive overview of the decomposition pathways, stabilization strategies, and quality control measures to ensure the longevity of this reagent in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. This compound is highly susceptible to reaction with water, including atmospheric moisture. This reaction results in the formation of dicyclohexylphosphinic acid and hydrogen chloride (HCl) gas.[1][2] The presence of these degradation products can significantly impact the outcome of your experiments.
Q2: How can I visually assess the quality of my this compound?
A2: Pure this compound should be a colorless to pale yellow liquid or a low-melting solid.[3] The presence of a significant amount of white solid precipitate (dicyclohexylphosphinic acid) or a fuming appearance upon opening the container (due to HCl gas reacting with moist air) are indicators of degradation.
Q3: What are the immediate safety concerns when handling this reagent?
A3: this compound is corrosive and causes severe skin burns and eye damage.[4] The hydrogen chloride gas produced upon hydrolysis is also corrosive and a respiratory irritant. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: While refrigeration at 2-8°C is recommended to slow down potential decomposition, it is crucial that the container is properly sealed to prevent moisture ingress.[3] Standard screw-cap bottles are often insufficient for long-term storage.
Q5: Is oxidation a significant concern for the stability of this compound?
A5: While the primary concern is hydrolysis, like many organophosphorus compounds, there is a potential for oxidation, especially if exposed to air over extended periods. However, the literature more strongly emphasizes its sensitivity to moisture.[3][5] Storing under an inert atmosphere will mitigate both hydrolysis and potential oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| White precipitate in the container | Hydrolysis of this compound to dicyclohexylphosphinic acid. | The reagent has been exposed to moisture. For critical applications, it is recommended to purify the reagent by distillation or purchase a new batch. For less sensitive reactions, the liquid portion may be carefully decanted, but be aware that the purity is compromised. |
| Fuming upon opening the container | Reaction of hydrogen chloride (a hydrolysis byproduct) with atmospheric moisture. | This indicates significant degradation. Handle the material with extreme caution in a fume hood. The reagent is likely unsuitable for most applications. |
| Inconsistent reaction yields | Degradation of the reagent leading to lower effective concentration. | Verify the purity of the this compound using the analytical methods described below. Adjust stoichiometry accordingly or use a fresh, high-purity batch. |
| Formation of unexpected byproducts | Presence of dicyclohexylphosphinic acid or HCl from degradation, which may catalyze side reactions. | Ensure the use of high-purity, properly stored reagent. The presence of acid can alter reaction pathways. |
In-Depth Technical Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol is designed to maximize the shelf-life of this compound by minimizing exposure to moisture and air.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene) in a Sure/Seal™ bottle or similar
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk flask or a vial with a PTFE-lined septum cap
-
Syringes and needles (oven-dried)
-
Small, inert desiccant packets (e.g., silica gel)
-
Acid scavenger (optional, for solution storage - e.g., non-nucleophilic base like proton sponge, used with caution)
-
Glove box (optional, but highly recommended)
Procedure:
-
Preparation (Outside the Glove Box if necessary):
-
Oven-dry all glassware (Schlenk flask/vial, syringes, needles) at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
-
Inert Atmosphere Handling (Preferably in a Glove Box):
-
If a glove box is unavailable, use Schlenk line techniques.
-
Place the sealed container of this compound inside the glove box or have it ready for cannulation under an inert atmosphere.
-
-
Aliquoting for Storage:
-
It is best practice to aliquot the reagent into smaller, single-use or limited-use volumes to avoid repeated opening of the main stock container.
-
Under an inert atmosphere, carefully transfer the desired amount of this compound into the pre-dried Schlenk flasks or vials.
-
-
Sealing and Secondary Containment:
-
Securely seal the vials with PTFE-lined septum caps. For Schlenk flasks, ensure the stopcock is properly greased and closed.
-
Wrap the cap/septum with Parafilm® or electrical tape for an extra barrier against moisture.
-
Place the sealed container inside a larger, airtight secondary container (e.g., a wide-mouthed glass jar with a screw cap).
-
Add a small desiccant packet to the secondary container.[6][7]
-
-
Storage Conditions:
-
Store the secondary container in a cool, dry, and dark place, such as a refrigerator designated for chemical storage (2-8°C).[3]
-
Clearly label the container with the chemical name, date of storage, and any added stabilizers.
-
Causality Behind Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen.
-
Aliquoting: Minimizes the number of times the main stock is exposed to potential contaminants.
-
PTFE-lined Septum Caps/Schlenk Flasks: Provide a superior seal compared to standard caps.
-
Secondary Containment with Desiccant: Creates a dry microenvironment around the primary container, acting as a second line of defense against moisture ingress.[8]
Protocol 2: Quality Control by ³¹P NMR Spectroscopy
This protocol provides a method to assess the purity of this compound and detect the presence of its primary hydrolysis product, dicyclohexylphosphinic acid.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes and caps (oven-dried)
-
Internal standard (e.g., triphenyl phosphate)
-
Glass syringe and needle (oven-dried)
-
NMR spectrometer
Procedure:
-
Sample Preparation (in a glove box or under inert atmosphere):
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add a known amount of the internal standard.
-
Dissolve the sample and standard in approximately 0.6 mL of anhydrous CDCl₃.
-
Using a dry syringe, transfer the solution to a dry NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the phosphorus nuclei for accurate quantification (a D1 of 5 times the longest T1 is recommended).
-
-
Data Analysis:
-
The ³¹P NMR spectrum of pure this compound will show a characteristic singlet.
-
Dicyclohexylphosphinic acid will appear as a separate singlet at a different chemical shift.
-
Integrate the peaks corresponding to the product and the hydrolysis byproduct.
-
Calculate the purity by comparing the integral of the this compound peak to the sum of all phosphorus-containing species' integrals. For quantitative analysis, compare the integral of the analyte to that of the internal standard.[4][7][9]
-
Expected Results: A high-purity sample will show a single, sharp peak for this compound. The presence of a second peak indicates degradation.
Protocol 3: GC-MS Analysis of Degradation
This method can be used to detect the hydrolysis product, dicyclohexylphosphinic acid, after derivatization.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., dichloromethane)
-
GC-MS instrument with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve a small, accurately weighed amount of the this compound sample in anhydrous dichloromethane.
-
Add an excess of the derivatizing agent (e.g., BSTFA) to convert the acidic hydrolysis product into a more volatile silyl ester.
-
Heat the mixture gently (e.g., 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Data Analysis:
-
The presence and quantity of the derivatized dicyclohexylphosphinic acid can be determined by its retention time and mass spectrum.
-
Visual Diagrams
Caption: Hydrolysis of this compound.
Caption: Recommended Long-Term Storage Workflow.
References
-
Uchiyama, T., et al. (2021). Purity Determination of Cyclophosphamide Hydrate by Quantitative 31P-NMR and Method Validation. PubMed. Available at: [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]
-
Krenske, E. H., & Coote, M. L. (2010). Stabilization Effects in Phosphinyl Radicals: The Scope of the Donor, Acceptor, and Captodative Functionalization. Molecules, 15(11), 8114-8130. Available at: [Link]
-
Nagy, A., et al. (2022). Stability of Carbocyclic Phosphinyl Radicals: Effect of Ring Size, Delocalization, and Sterics. The Journal of Organic Chemistry, 87(20), 13569-13581. Available at: [Link]
-
Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
- Malz, F., & Jancke, H. (2005). Validation of a 31P NMR method for the determination of the purity of organophosphorus compounds. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
-
Kim, S., et al. (2011). Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. Bulletin of the Korean Chemical Society, 32(9), 3335-3338. Available at: [Link]
-
The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Available at: [Link]
-
European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. Available at: [Link]
-
Multisorb. (n.d.). A Deep Dive Into the Science Behind Desiccant Packets: How They Extend Product Shelf Life. Available at: [Link]
-
Chemistry LibreTexts. (2021). Reactions of Acyl Chlorides Involving Oxygen Compounds. Available at: [Link]
-
Quora. (2023). Does phosphorus trichloride react with air or moisture?. Available at: [Link]
-
Dostrovsky, I., & Halmann, M. (1953). Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part I. Solvolytic reactions. Journal of the Chemical Society (Resumed), 502-507. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Purity Determination of Cyclophosphamide Hydrate by Quantitative 31P-NMR and Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). A note on the preparation of chloro-dialkylphosphines. Available at: [Link]
-
Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Available at: [Link]
-
Jim Clark. (n.d.). The reactions of ethanoyl chloride. Chemguide. Available at: [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available at: [Link]
-
Durham University. (n.d.). Aspects of the chemistry of some highly crowded aromatic ligands. Durham E-Theses. Available at: [Link]
-
ResearchGate. (n.d.). 31p-NMR investigations of phase separation in phosphatidylcholine/phosphatidylethanolamine mixtures. Available at: [Link]
-
National Institutes of Health. (n.d.). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry. Available at: [Link]
Sources
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Technical Support Center: Overcoming Solubility Challenges with Dicyclohexylphosphinyl Chloride in Non-Polar Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet critical challenge of dissolving dicyclohexylphosphinyl chloride in non-polar solvents. As a crystalline solid with a melting point of approximately 109°C, achieving complete solubility at ambient temperatures in solvents like hexane, toluene, and dichloromethane can be a significant hurdle.[1] This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these issues and ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound possesses a phosphine oxide moiety, which imparts a significant degree of polarity to the molecule due to the phosphorus-oxygen double bond.[2][3] This inherent polarity can lead to strong intermolecular interactions in the solid state, making it challenging to dissolve in non-polar solvents that primarily interact through weaker van der Waals forces. The bulky cyclohexyl groups contribute to its overall non-polar character, placing it in a delicate solubility balance.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ClOP | PubChem[4] |
| Molecular Weight | 248.73 g/mol | PubChem[4] |
| Melting Point | 109 °C | ChemSrc[1] |
| Appearance | White to light yellow crystalline powder | --- |
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common solubility-related problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My this compound is not dissolving in hexane at room temperature.
Q: I've added this compound to hexane, and it remains a solid suspension even after vigorous stirring. What's happening, and what should I do?
A: This is a common observation. The strong crystal lattice energy of this compound, coupled with the weak solvating power of a non-polar solvent like hexane, results in poor solubility at ambient temperatures.
Underlying Cause: Insufficient thermal energy to overcome the intermolecular forces of the solute and weak solute-solvent interactions.
Recommended Solutions:
-
Controlled Heating: Gently warm the mixture. An increase in temperature provides the necessary energy to break the crystal lattice and promote dissolution.
-
Caution: this compound is moisture-sensitive. Ensure your apparatus is dry and consider performing this under an inert atmosphere (e.g., nitrogen or argon).
-
-
Use of a Co-solvent: Introduce a small amount of a more polar, miscible solvent to increase the overall solvating power of the medium.
-
Rationale: A co-solvent can disrupt the strong solute-solute interactions, facilitating dissolution in the bulk non-polar solvent.
-
Examples of Co-solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices. Start with a small percentage (e.g., 5-10% v/v) and increase as needed.
-
Experimental Protocol: Dissolution in Hexane with Co-solvent and Gentle Heating
-
To a dry flask under an inert atmosphere, add the this compound.
-
Add the desired volume of hexane.
-
Begin stirring the suspension.
-
Add a small volume of anhydrous THF or DCM (e.g., 5% of the total hexane volume).
-
Gently warm the mixture using a water bath (e.g., to 40-50 °C).
-
Continue stirring and warming until the solid is fully dissolved.
-
Allow the solution to cool to the desired reaction temperature before proceeding.
Caption: Troubleshooting workflow for dissolving this compound in hexane.
Issue 2: The compound dissolves in toluene upon heating, but crashes out when cooled.
Q: I was able to dissolve my this compound in hot toluene, but when I cool the solution to room temperature for my reaction, it precipitates. How can I maintain a homogeneous solution?
A: This indicates that you have created a supersaturated solution at a higher temperature, and the solubility limit is exceeded upon cooling.
Underlying Cause: The solubility of this compound in toluene is highly temperature-dependent.
Recommended Solutions:
-
Maintain a Higher Reaction Temperature: If your reaction conditions permit, run the experiment at a slightly elevated temperature where the compound remains in solution.
-
Increase the Solvent Volume: While not always ideal, increasing the amount of toluene will raise the total capacity of the solvent to hold the solute at a lower temperature.
-
Utilize a Co-solvent System: As with hexane, adding a co-solvent like THF or DCM can improve solubility at lower temperatures. A toluene/THF mixture is often a robust solvent system for a wide range of organophosphorus compounds.
Experimental Protocol: Preparing a Stable Solution in Toluene
-
In a dry flask under an inert atmosphere, add the this compound.
-
Add the desired volume of toluene.
-
Heat the mixture with stirring until the solid dissolves completely.
-
If precipitation occurs upon cooling to the target reaction temperature, add a co-solvent (e.g., anhydrous THF) dropwise until the solution remains clear at that temperature.
-
Alternatively, if your reaction allows, maintain the temperature at which the compound is fully soluble.
Caption: Decision tree for addressing precipitation upon cooling.
Issue 3: I'm observing slow or incomplete dissolution even with heating in dichloromethane (DCM).
Q: I'm using dichloromethane, which is more polar than hexane or toluene, but I'm still struggling with dissolution. Is there a more effective method?
A: While DCM is a better solvent for polar compounds, the crystalline nature of this compound can still present a kinetic barrier to dissolution. In such cases, providing additional energy can be beneficial.
Underlying Cause: Slow dissolution kinetics due to the high crystal lattice energy.
Recommended Solution:
-
Sonication: The use of an ultrasonic bath can significantly accelerate the dissolution process. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high energy, which helps to break apart the crystal lattice and enhance solvent penetration.[5]
Experimental Protocol: Sonication-Assisted Dissolution in Dichloromethane
-
Place the this compound in a dry flask.
-
Add the required volume of anhydrous dichloromethane.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture until the solid is fully dissolved. This can often be achieved at room temperature, but gentle warming of the bath can be used concurrently if needed.
-
Once dissolved, proceed with your reaction.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in any non-polar solvents at room temperature?
A1: Based on its high melting point and polar phosphine oxide group, its solubility in purely non-polar solvents like hexane at room temperature is expected to be low. Dichloromethane is likely the most effective of the common non-polar/less-polar solvents for room temperature dissolution, though it may still be slow.
Q2: Are there any safety concerns I should be aware of when heating solutions of this compound?
A2: Yes. This compound is corrosive and moisture-sensitive.[4] Heating should always be done in a well-ventilated fume hood, and the apparatus should be scrupulously dried to prevent hydrolysis, which would generate hydrochloric acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can I prepare a stock solution of this compound in a non-polar solvent?
A3: Given its reactivity with moisture, it is generally recommended to prepare solutions fresh for each use. If a stock solution is necessary, it should be prepared using anhydrous solvents under an inert atmosphere and stored in a tightly sealed container, preferably in a desiccator or glovebox. Monitor for any signs of precipitation or degradation before use.
Q4: I've seen procedures using related phosphine chlorides in diethyl ether. Is this a suitable solvent?
A4: Diethyl ether can be a suitable solvent. Its polarity is intermediate between hexane and THF. However, its low boiling point (34.6 °C) makes it less practical for reactions requiring heating. It can be a good choice for reactions run at or below room temperature if solubility is found to be adequate.
Q5: My reaction is failing even after I get the this compound to dissolve. Could it be a solubility issue during the reaction?
A5: It's possible. Even if your starting material is fully dissolved, changes in the reaction mixture composition (e.g., formation of less soluble byproducts or consumption of a co-solvent) could cause your reagent to precipitate out over time. Monitor your reaction for any signs of solid formation. If this occurs, you may need to add more co-solvent or gently warm the reaction mixture if the reaction conditions allow.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 557982, this compound. Retrieved from [Link]
-
ChemSrc (2023). This compound, CAS#: 15873-72-0. Retrieved from [Link]
- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.
-
Grokipedia. (n.d.). Phosphine oxide. Retrieved from [Link]
-
Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphine oxide. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Malvern Panalytical. (n.d.). Sonication. Retrieved from [Link]
Sources
Refining the synthesis of bis(dicyclohexylphosphine)alkane from the chloride precursor
Welcome to the technical support center for the synthesis of bis(dicyclohexylphosphine)alkane ligands. This guide is designed for researchers, chemists, and drug development professionals who are working with these valuable but challenging compounds. Here, we will address common issues encountered during synthesis from dicyclohexylphosphine chloride precursors, providing field-proven insights and detailed, validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Here we address high-level questions to provide a foundational understanding of the synthesis.
Q1: What is the most common and reliable method for synthesizing bis(dicyclohexylphosphine)alkanes from dicyclohexylphosphine chloride?
A1: The most prevalent method involves the in-situ preparation of a dicyclohexylphosphide anion, which then acts as a nucleophile to displace halides from a suitable dichloroalkane. A common approach involves reacting dicyclohexylphosphine chloride with a strong reducing agent like lithium metal or by forming a Grignard-type reagent intermediate.[1] A particularly effective method involves the reaction with magnesium, followed by the addition of a dichloroalkane linker.[2][3]
Q2: Why is this reaction class so notoriously sensitive to air and moisture?
A2: The trivalent phosphorus center [P(III)] in phosphines is highly susceptible to oxidation, readily reacting with oxygen to form the corresponding phosphine oxide (P=O).[4][5] This oxidation is often irreversible and represents a major source of yield loss and impurities.[4] Furthermore, the organometallic intermediates (e.g., Grignard reagents or lithium phosphides) are extremely strong bases and will be instantly quenched by protic sources like water.[6][7] Therefore, all manipulations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[8][9]
Q3: What are the primary safety concerns when working with dicyclohexylphosphine chloride and its derivatives?
A3: Dicyclohexylphosphine chloride is corrosive, air- and moisture-sensitive, and reacts violently with water.[7] The resulting phosphine products can be pyrophoric (ignite spontaneously in air), particularly the trialkylphosphines.[5][8] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.[10] Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is accessible.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section provides a detailed, problem-oriented approach to overcoming common experimental hurdles.
Problem 1: My reaction yield is very low or I've recovered only starting material.
-
Probable Cause A: Inactive Grignard Reagent or Lithium Phosphide. The formation of the crucial organometallic intermediate may have failed. This is often due to residual moisture in the solvent or on the glassware, or an oxide layer on the surface of the magnesium turnings.[9]
-
Solution:
-
Rigorous Drying: Ensure all glassware is flame-dried or oven-dried (>120°C overnight) and cooled under a stream of inert gas. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).[9]
-
Magnesium Activation: The passivating magnesium oxide layer must be disrupted. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings vigorously under an inert atmosphere for several hours.[9][11] Successful activation is often indicated by a slight exotherm and the appearance of a gray, cloudy solution.[6]
-
Reagent Titration: If possible, titrate a small aliquot of your prepared Grignard reagent to determine its exact concentration before proceeding.[6] This ensures you are using the correct stoichiometry.
-
-
-
Probable Cause B: Poor Quality of Dicyclohexylphosphine Chloride. The precursor itself can degrade upon storage, especially if improperly handled. It may be partially oxidized or hydrolyzed.
-
Probable Cause C: Inefficient Nucleophilic Attack or Side Reactions. The rate of addition of reagents can significantly impact the outcome.[14] Too rapid addition can lead to localized heating and side reactions, while too slow addition can result in reagent decomposition over long reaction times.
Problem 2: My final product is heavily contaminated with dicyclohexylphosphine oxide.
-
Probable Cause: Oxygen Contamination. This is the most common cause of this impurity. Even a small leak in your inert gas setup can lead to significant oxidation of the desired P(III) product to the P(V) oxide.[4][16]
-
Solution:
-
System Integrity Check: Before starting, ensure your Schlenk line or glovebox is functioning correctly. Check all joints and septa for leaks. Maintain a positive pressure of inert gas throughout the entire reaction, workup, and purification process.
-
Degassed Solvents and Reagents: All solvents used for the reaction and subsequent purification steps (e.g., extraction, recrystallization) must be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Protective Chemistry (Advanced): For particularly sensitive syntheses, one can intentionally synthesize the bis(phosphine oxide) and then perform a stereospecific reduction in the final step using a reducing agent like trichlorosilane (HSiCl₃).[10][17] This strategy protects the phosphorus centers from oxidation during the main C-P bond-forming steps.[4]
-
-
Problem 3: I'm struggling to isolate my product. It's an oil, or it won't crystallize.
-
Probable Cause A: Residual Solvent or Low Molecular Weight Impurities. Even trace amounts of solvent can prevent a compound from solidifying.
-
Solution: After the initial workup and extraction, ensure the crude product is dried thoroughly under high vacuum for several hours.[18] A gentle warming (e.g., 40-50°C) can help remove stubborn solvent residues.
-
-
Probable Cause B: Incorrect Crystallization Solvent System. The choice of solvent is critical for inducing crystallization. The ideal solvent is one in which the product is soluble at elevated temperatures but poorly soluble at lower temperatures.
-
Solution:
-
Solvent Screening: Test the solubility of a small sample of your crude oil in various degassed solvents (e.g., methanol, ethanol, hexane, acetonitrile).
-
Recrystallization Technique: A common and effective method is to dissolve the crude product in a minimal amount of a hot, relatively nonpolar solvent (like n-hexane) and then cool it slowly.[2] Alternatively, dissolving the oil in a good solvent (e.g., dichloromethane) and slowly adding a miscible anti-solvent (e.g., hexane or methanol) can induce precipitation. Freezing and recrystallization from methanol is also reported to be highly effective.[2]
-
-
Data Presentation
Table 1: Typical Reaction Conditions and Yields
| Ligand | Alkane Linker | Precursor Ratio (P:Linker) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| dcpe | 1,2-dichloroethane | ~2:1 | THF | 60-70 | 10-12 | >90% | [2] |
| dcpp | 1,3-dichloropropane | ~2:1 | THF | 60-70 | 10-12 | ~95% | [2] |
| dcpb | 1,4-dichlorobutane | ~2:1 | THF | 60-70 | 10-12 | ~96% | [2] |
Experimental Protocols & Visualizations
General Synthesis Workflow
The following diagram outlines the critical stages of the synthesis.
Caption: General workflow for bis(dicyclohexylphosphine)alkane synthesis.
Step-by-Step Methodology: Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane (dcpe)
This protocol is adapted from validated procedures and should be performed using standard Schlenk line or glovebox techniques.[2]
-
Preparation: Under an inert atmosphere, add magnesium turnings (2 equivalents) and a catalytic amount of iodine to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Intermediate Formation: Add anhydrous, degassed THF. To this suspension, add dicyclohexylphosphine chloride (2 equivalents) dropwise. The reaction may require gentle heating to initiate. Once initiated, the reaction is typically exothermic. Stir until the magnesium is consumed.
-
Coupling Reaction: Cool the resulting gray-green solution to 0°C. Slowly add 1,2-dichloroethane (1 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 65-70°C) for 10-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a degassed aqueous solution of sodium hydroxide (e.g., 4N).
-
Extraction: Extract the aqueous layer with degassed n-hexane (3x). Combine the organic layers, wash with degassed water, and dry over anhydrous magnesium sulfate.
-
Isolation & Purification: Filter the solution and remove the solvent under reduced pressure to yield a crude product, often a yellow oil or solid. Dissolve the crude material in a minimal amount of hot, degassed methanol and cool to induce crystallization. Filter the resulting white solid, wash with cold, degassed methanol, and dry under high vacuum.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common synthesis failures.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Method for synthesizing bis(dicyclohexylphosphine)alkane. CN104558029A.
- Process for synthesizing bis(diphenylphosphino)-alkane. CN102020674A.
-
bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses Procedure. [Link]
-
Synthesis & characterization of bis( dipheny lphosphino) alkanes complexes of tantalum(III) chloride. Indian Journal of Chemistry. [Link]
-
Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules. [Link]
-
Synthesis of dicyclohexylchlorophosphane. PrepChem.com. [Link]
-
Phosphines. Chemistry LibreTexts. [Link]
-
DICYCLOHEXYLPHOSPHINE Safety Data Sheet. Gelest, Inc. [Link]
-
Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Synthetic strategies towards phosphine ligands suitable for further... ResearchGate. [Link]
-
Bis(dialkylphosphino)alkanes. NCI. [Link]
-
A note on the preparation of chloro‐dialkylphosphines. ResearchGate. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]
-
1,2-Bis(dicyclohexylphosphino)ethane. ResearchGate. [Link]
- The synthetic method of diisopropyl phosphine chloride. CN1724548A.
-
Reaction of Grignard reagents with phosphoric acid derivatives. Chemistry Stack Exchange. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
-
Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of Toronto. [Link]
-
Chlorodicyclohexylphosphine. LookChem. [Link]
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- 3. researchgate.net [researchgate.net]
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- 14. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
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Minimizing byproduct formation in dicyclohexylphosphinyl chloride-mediated syntheses
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of Dicyclohexylphosphinyl Chloride
This compound is a versatile reagent, primarily employed as a carboxylic acid activator for the synthesis of amides and esters. Its efficacy stems from its ability to form a highly reactive mixed phosphinic-carboxylic anhydride intermediate, which is then readily attacked by nucleophiles such as amines or alcohols. However, the very reactivity that makes it a valuable synthetic tool also predisposes it to several side reactions that can lead to challenging purification profiles and reduced yields. Understanding the mechanistic origins of these byproducts is paramount to developing strategies for their suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in my this compound-mediated reaction?
A1: The primary byproducts are typically:
-
Dicyclohexylphosphinic acid (Cy₂P(O)OH): Formed via hydrolysis of the starting phosphinyl chloride or any phosphinic anhydride intermediates. This is often the most prevalent impurity, especially if the reaction is not performed under strictly anhydrous conditions.
-
Dicyclohexylphosphinic anhydride (Cy₂P(O)O(O)PCy₂): This can arise from the reaction of this compound with the phosphinate salt or through a self-condensation reaction.
-
Symmetrical Carboxylic Anhydride: Formed from the reaction of the activated carboxylic acid intermediate with another molecule of the carboxylate.
-
Unreacted Starting Materials: Incomplete reactions will leave residual carboxylic acid, amine/alcohol, and this compound.
Q2: My reaction is sluggish, and I'm observing significant amounts of dicyclohexylphosphinic acid. What is the likely cause?
A2: The presence of significant dicyclohexylphosphinic acid strongly suggests that moisture is compromising your reaction. This compound is highly susceptible to hydrolysis. Ensure all your solvents and reagents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Sluggishness can also be attributed to insufficient activation of the carboxylic acid or low nucleophilicity of your amine or alcohol.
Q3: I've isolated my product, but it's contaminated with a greasy solid that is difficult to remove by standard chromatography. What could it be?
A3: This is a common issue and the contaminant is likely dicyclohexylphosphinic acid or its anhydride. These byproducts can be challenging to separate from the desired product due to similar polarities. Strategies for removal are discussed in the troubleshooting section below.
Q4: Can I use a tertiary amine base like triethylamine to scavenge the HCl produced?
A4: Yes, a non-nucleophilic base is essential to neutralize the HCl generated during the reaction.[1] Triethylamine or diisopropylethylamine (DIPEA) are commonly used. However, ensure the base is pure and dry, as impurities can lead to side reactions. The choice of base can also influence the reaction rate and byproduct profile.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section provides a structured approach to troubleshooting common issues encountered in this compound-mediated syntheses.
Problem 1: Low Yield of the Desired Amide/Ester and Significant Formation of Dicyclohexylphosphinic Acid
-
Root Cause Analysis: This is almost always due to the presence of water. This compound reacts rapidly with water to form the corresponding phosphinic acid, which is unreactive in the desired coupling reaction.
-
Corrective and Preventive Actions (CAPA):
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Ensure all reagents, including the carboxylic acid, amine/alcohol, and base, are thoroughly dried.
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.
-
Order of Addition: Add the this compound to a pre-mixed solution of the carboxylic acid and base. This allows for the immediate formation of the activated intermediate and minimizes its exposure to trace moisture.
-
Problem 2: Formation of Symmetrical Carboxylic Anhydride
-
Root Cause Analysis: The activated mixed phosphinic-carboxylic anhydride is susceptible to nucleophilic attack by another molecule of the carboxylate, leading to the formation of a symmetrical carboxylic anhydride and dicyclohexylphosphinate. This is more likely to occur if the primary nucleophile (amine or alcohol) is not sufficiently reactive or is added too slowly.
-
Corrective and Preventive Actions (CAPA):
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound to ensure full conversion of the carboxylic acid to the activated intermediate.
-
Temperature Control: Perform the activation step at a low temperature (e.g., 0 °C) to control the reactivity of the mixed anhydride.
-
Rapid Addition of Nucleophile: Once the activated intermediate is formed, add the amine or alcohol promptly to the reaction mixture.
-
Problem 3: Difficulty in Removing Dicyclohexylphosphinic Acid/Anhydride Byproducts
-
Root Cause Analysis: Dicyclohexylphosphinic acid and its anhydride often have solubility profiles similar to the desired product, making purification by standard silica gel chromatography challenging.
-
Corrective and Preventive Actions (CAPA):
-
Aqueous Workup:
-
An acidic wash (e.g., dilute HCl) can help protonate any remaining amine and facilitate its removal into the aqueous layer.
-
A basic wash (e.g., saturated NaHCO₃ or dilute NaOH) can deprotonate the dicyclohexylphosphinic acid, forming the corresponding salt which is more soluble in the aqueous phase.[2]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing the more amorphous phosphinic acid byproducts.[3]
-
Alternative Chromatography:
-
Consider using a different stationary phase, such as alumina.
-
Reverse-phase chromatography can also be effective if the polarity difference between the product and byproduct is more pronounced in a different solvent system.
-
-
Filtration: In some cases, dicyclohexylphosphinic acid may precipitate from the reaction mixture upon cooling or the addition of a non-polar solvent. Filtration can then be used for its removal. This is analogous to the removal of dicyclohexylurea (DCU) in DCC couplings.[4]
-
Experimental Protocols
General Protocol for Amide Synthesis
-
To a stirred solution of the carboxylic acid (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., CH₂Cl₂, THF) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated intermediate.
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Perform an aqueous workup as described in the troubleshooting section.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Ester Synthesis
-
To a stirred solution of the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, DMF) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Visualizing the Process
Reaction Mechanism and Byproduct Formation
Caption: General reaction scheme and major byproduct pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Summary of Key Parameters for Minimizing Byproducts
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Must be strictly anhydrous. | Prevents hydrolysis of this compound to dicyclohexylphosphinic acid. |
| Atmosphere | Inert (Nitrogen or Argon). | Excludes atmospheric moisture. |
| Stoichiometry | Slight excess (1.05-1.1 eq.) of Cy₂P(O)Cl. | Ensures complete activation of the carboxylic acid. |
| Temperature | Low temperature (0 °C) for activation. | Controls the reactivity of the mixed anhydride intermediate and minimizes side reactions. |
| Order of Addition | Add Cy₂P(O)Cl to the acid/base mixture, then add the nucleophile. | Minimizes the lifetime of the highly reactive phosphinyl chloride and activated intermediate. |
| Base | Non-nucleophilic, anhydrous base (e.g., TEA, DIPEA). | Neutralizes HCl byproduct without competing with the primary nucleophile.[1] |
| Workup | Include both acidic and basic aqueous washes. | Aids in the removal of unreacted starting materials and dicyclohexylphosphinic acid.[2] |
By implementing these best practices and utilizing this guide as a resource, researchers can significantly improve the outcomes of their this compound-mediated syntheses, leading to higher yields, easier purifications, and more reliable results.
References
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
- Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01).
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing bis(dicyclohexylphosphine)alkane.
- Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.
-
How I can remove DCU from my product? (2015, December 3). Chemistry Stack Exchange. Retrieved from [Link]
Sources
Validation & Comparative
Dicyclohexylphosphinyl Chloride vs. Diphenylphosphinyl Chloride: A Comparative Guide to Reactivity in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate phosphinylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Dicyclohexylphosphinyl chloride and diphenylphosphinyl chloride are two commonly employed reagents for the introduction of phosphinyl groups, often used in the protection of amines, the synthesis of phosphinamides, and the preparation of phosphine ligands for catalysis. While structurally similar, the choice between the aliphatic dicyclohexyl and the aromatic diphenyl substituents imparts distinct electronic and steric characteristics, leading to notable differences in their reactivity. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and mechanistic insights to inform your selection process.
At a Glance: Key Physicochemical and Steric Properties
A fundamental understanding of the physical and structural properties of this compound and diphenylphosphinyl chloride is essential for predicting their behavior in chemical reactions. The table below summarizes key parameters for these reagents.
| Property | This compound | Diphenylphosphinyl Chloride |
| Molecular Formula | C₁₂H₂₂ClOP | C₁₂H₁₀ClOP |
| Molecular Weight | 248.73 g/mol | 236.63 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 165 °C / 12 mmHg | 222 °C / 16 mmHg |
| Density | ~1.054 g/mL | ~1.24 g/mL at 25 °C |
| Tolman Cone Angle (θ) of R₂P moiety | ~170° (estimated for P(cyclohexyl)₃) | ~145° (for P(phenyl)₃)[2] |
| pKa of corresponding phosphinic acid (R₂P(O)OH) | Higher (more basic) | 2.30 (for diphenylphosphinic acid)[3][4][5] |
The Decisive Factors: Electronic and Steric Effects
The differing reactivity of this compound and diphenylphosphinyl chloride can be rationalized by considering the electronic and steric influences of the cyclohexyl and phenyl groups attached to the phosphorus atom.
Electronic Effects: Inductive vs. Mesomeric Influences
The electron-donating or -withdrawing nature of the substituents directly impacts the electrophilicity of the phosphorus center.
-
Dicyclohexylphosphinyl Group: The cyclohexyl groups are saturated aliphatic rings and act as electron-donating groups through a positive inductive effect (+I). This donation of electron density to the phosphorus atom makes it less electrophilic. The higher basicity (and thus higher pKa) of dicyclohexylphosphinic acid compared to its diphenyl counterpart is a direct consequence of this electron-donating nature.
-
Diphenylphosphinyl Group: The phenyl groups, in contrast, are electron-withdrawing due to their negative inductive effect (-I) and their ability to delocalize the lone pair of electrons on the phosphorus atom into their π-systems (mesomeric effect). This withdrawal of electron density renders the phosphorus atom in diphenylphosphinyl chloride more electrophilic and, consequently, more susceptible to nucleophilic attack. The lower pKa of diphenylphosphinic acid (pKa = 2.30) reflects the electron-withdrawing character of the phenyl rings, which stabilizes the conjugate base.[3][4][5]
The following diagram illustrates the key electronic effects influencing the electrophilicity of the phosphorus center in both reagents.
Caption: Steric hindrance around the phosphorus center.
Reactivity in Nucleophilic Substitution Reactions
The combination of electronic and steric effects dictates the reactivity of these phosphinyl chlorides in nucleophilic substitution reactions, such as the formation of phosphinamides from amines.
Diphenylphosphinyl chloride is generally the more reactive of the two reagents.
The greater electrophilicity of the phosphorus atom in diphenylphosphinyl chloride, coupled with its lower steric hindrance, leads to faster reaction rates with nucleophiles compared to this compound.
Experimental Workflow: Synthesis of N-benzyl-P,P-diphenylphosphinic amide
This protocol provides a typical procedure for the synthesis of a phosphinamide using diphenylphosphinyl chloride. A similar procedure can be adapted for this compound, although longer reaction times or higher temperatures may be required to achieve comparable conversion.
Materials:
-
Diphenylphosphinyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of diphenylphosphinyl chloride (1.05 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-P,P-diphenylphosphinic amide.
The following workflow diagram illustrates the key steps in this synthesis.
Caption: Experimental workflow for phosphinamide synthesis.
Application in Protecting Group Chemistry
Both dicyclohexylphosphinyl and diphenylphosphinyl groups can be used for the protection of amines. The choice between them often depends on the desired stability of the protected amine and the conditions required for deprotection.
-
Diphenylphosphinyl (Dpp) Group: The Dpp group is a well-established protecting group for amines. It is generally stable to a range of reaction conditions but can be cleaved under acidic conditions.
-
Dicyclohexylphosphinyl (Cy₂P(O)) Group: Due to the electron-donating nature of the cyclohexyl groups, the P-N bond in a dicyclohexylphosphinamide is expected to be more electron-rich and potentially more resistant to cleavage under certain conditions compared to the Dpp group. However, the increased steric bulk of the dicyclohexylphosphinyl group might influence the reactivity of the protected amine in subsequent synthetic steps.
Conclusion and Recommendations
The choice between this compound and diphenylphosphinyl chloride should be guided by the specific requirements of the chemical transformation.
-
For rapid and efficient phosphinylation reactions, particularly with less reactive nucleophiles, diphenylphosphinyl chloride is the preferred reagent due to its higher electrophilicity and lower steric hindrance.
-
When a more sterically demanding and electron-rich phosphinyl group is desired, for example, in the synthesis of specific phosphine ligands for catalysis or when a more robust protecting group is needed, This compound is the appropriate choice. Researchers should be prepared for potentially slower reaction rates and may need to employ more forcing conditions to drive the reaction to completion.
By carefully considering the interplay of electronic and steric effects, synthetic chemists can make an informed decision and optimize their reaction conditions for successful outcomes.
References
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
- Casey, C. P., & Whiteker, G. T. (1990). A new method for the synthesis of diphosphines with defined bite angles. Israel Journal of Chemistry, 30(4), 299-304.
- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand bite angle effects in metal-catalyzed C-C bond formation.
-
PubChem. (n.d.). Diphenylphosphinic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Diphenylphosphinic chloride. In NIST Chemistry WebBook. Retrieved from [Link]
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- 1. Diphenylphosphinic chloride | C12H10ClOP | CID 73910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Page loading... [wap.guidechem.com]
- 4. Diphenylphosphinic acid CAS#: 1707-03-5 [m.chemicalbook.com]
- 5. Diphenylphosphinic acid(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Researcher's Guide to Confirming the Purity of Dicyclohexylphosphinyl Chloride via Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Dicyclohexylphosphinyl chloride ((C₆H₁₁)₂P(O)Cl), a key reagent in organic synthesis, is no exception. Its reactivity and the ultimate success of subsequent reactions hinge on its purity. This guide provides an in-depth comparison of spectroscopic methods to ascertain the purity of synthesized this compound, offering insights grounded in practical laboratory experience. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in identifying the target compound and its common impurities.
The Imperative of Purity in Synthesis
This compound is a valuable building block, often employed in the formation of phosphinates and other organophosphorus compounds. However, its synthesis can be accompanied by the formation of byproducts, primarily through hydrolysis or incomplete reaction. The two most common impurities are dicyclohexylphosphinic acid ((C₆H₁₁)₂P(O)OH) and dicyclohexylphosphine oxide ((C₆H₁₁)₂P(H)=O). The presence of these impurities can significantly impact the yield and purity of the desired product in subsequent reactions. Therefore, a robust analytical workflow to confirm the purity of this compound is not just a quality control measure; it is a critical step in ensuring the success and reproducibility of a synthetic campaign.
A Multi-faceted Spectroscopic Approach
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A combination of spectroscopic methods offers a more comprehensive and reliable assessment. This guide will focus on the synergistic use of ³¹P NMR, ¹H NMR, IR Spectroscopy, and Mass Spectrometry.
¹. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus provides a direct and sensitive handle to probe the chemical environment of the phosphorus atom.
a. ³¹P NMR Spectroscopy: A Window into the Phosphorus Core
Principle: ³¹P NMR spectroscopy directly observes the phosphorus-31 nucleus, which has a spin of ½ and a natural abundance of 100%, making it a highly sensitive technique. The chemical shift (δ) of the ³¹P nucleus is exquisitely sensitive to its electronic environment. Different functional groups attached to the phosphorus atom will result in distinct chemical shifts, allowing for the clear differentiation of this compound from its potential impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The compound is corrosive and moisture-sensitive, so handling should be performed in a fume hood and with appropriate personal protective equipment. The use of a septum-sealed NMR tube is recommended.
-
Instrument Setup: Acquire the ³¹P NMR spectrum on a spectrometer equipped with a broadband probe. Use proton decoupling (e.g., Waltz-16) to simplify the spectrum by removing ¹H-¹³P coupling, resulting in sharp, single peaks for each unique phosphorus environment.[1]
-
Data Acquisition: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A relaxation delay of 5-10 seconds is recommended to ensure accurate integration if quantitative analysis is desired.
Data Interpretation and Comparison:
| Compound | Functional Group | Expected ³¹P Chemical Shift (δ) Range (ppm) | Expected Multiplicity (¹H Decoupled) |
| This compound | R₂P(O)Cl | +40 to +90 | Singlet |
| Dicyclohexylphosphinic Acid | R₂P(O)OH | +45 to +60 | Singlet |
| Dicyclohexylphosphine Oxide | R₂P(H)=O | +20 to +50 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
A pure sample of this compound should exhibit a single, sharp peak in the downfield region of the ³¹P NMR spectrum, typically between +40 and +90 ppm.[2] The presence of dicyclohexylphosphinic acid will manifest as a separate singlet in a similar but distinct region, while dicyclohexylphosphine oxide will appear as another singlet, generally at a slightly more upfield position. The relative integration of these peaks can be used to estimate the purity of the sample, although care must be taken to ensure complete relaxation between scans for accurate quantification.
b. ¹H NMR Spectroscopy: Probing the Organic Scaffold
Principle: ¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. For this compound, this allows for the characterization of the cyclohexyl rings and can reveal the presence of the P-H proton in the dicyclohexylphosphine oxide impurity.
Experimental Protocol: The sample prepared for ³¹P NMR can be used directly for ¹H NMR analysis.
Data Interpretation and Comparison:
| Compound | Key Proton Signals | Expected Chemical Shift (δ) Range (ppm) |
| This compound | Cyclohexyl protons | 1.0 - 2.5 (complex multiplets) |
| Dicyclohexylphosphinic Acid | Cyclohexyl protons, -OH proton | 1.0 - 2.5 (complex multiplets), 9.0 - 12.0 (broad singlet) |
| Dicyclohexylphosphine Oxide | Cyclohexyl protons, P-H proton | 1.0 - 2.5 (complex multiplets), 6.0 - 7.0 (doublet, J(P,H) ~450 Hz) |
The ¹H NMR spectrum of pure this compound will be dominated by a series of complex multiplets in the upfield region (δ 1.0-2.5 ppm), corresponding to the protons of the two cyclohexyl rings. The key diagnostic feature for impurities is the presence of signals outside this region. A broad singlet in the downfield region (δ 9.0-12.0 ppm) is indicative of the acidic proton of dicyclohexylphosphinic acid. A doublet in the region of δ 6.0-7.0 ppm with a large coupling constant (J(P,H) ≈ 450 Hz) is a clear indication of the presence of the P-H proton in dicyclohexylphosphine oxide.[3]
². Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for identifying the presence or absence of key structural motifs. For this compound, the P=O (phosphoryl) and P-Cl (phosphinyl chloride) bonds have distinct stretching vibrations.
Experimental Protocol:
-
Sample Preparation: As this compound is a corrosive liquid, it is best analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity and the minimal sample preparation required.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparison:
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Present in |
| P=O | Stretch | 1250 - 1300 (strong) | This compound, Dicyclohexylphosphinic Acid, Dicyclohexylphosphine Oxide |
| P-Cl | Stretch | 500 - 600 (strong) | This compound |
| O-H | Stretch (acid) | 2500 - 3300 (very broad) | Dicyclohexylphosphinic Acid |
| P-H | Stretch | 2350 - 2450 (medium) | Dicyclohexylphosphine Oxide |
| C-H | Stretch (sp³) | 2850 - 3000 (strong) | All compounds |
The IR spectrum of pure this compound will be characterized by a strong absorption band for the P=O stretch, typically around 1250-1300 cm⁻¹, and another strong band for the P-Cl stretch in the 500-600 cm⁻¹ region.[4] The most telling sign of dicyclohexylphosphinic acid impurity is the presence of a very broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the hydrogen-bonded O-H group of a carboxylic acid.[5] The dicyclohexylphosphine oxide impurity can be identified by a medium intensity P-H stretching band around 2350-2450 cm⁻¹.
³. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It can be used to confirm the molecular weight of the target compound and to identify impurities based on their different molecular weights. The fragmentation pattern can also provide structural information.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by Gas Chromatography (GC-MS). GC-MS is particularly useful for separating the components of a mixture before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for organophosphorus compounds.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Data Interpretation and Comparison:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₁₂H₂₂ClOP | 248.73 | 248, 250 (due to ³⁵Cl/³⁷Cl isotopes) | [M-Cl]⁺, [M-C₆H₁₁]⁺, cyclohexyl fragments (83) |
| Dicyclohexylphosphinic Acid | C₁₂H₂₃O₂P | 230.28 | 230 | [M-OH]⁺, [M-C₆H₁₁]⁺, cyclohexyl fragments (83) |
| Dicyclohexylphosphine Oxide | C₁₂H₂₂OP | 214.28 | 214 | [M-H]⁺, [M-C₆H₁₁]⁺, cyclohexyl fragments (83) |
A pure sample of this compound will show a molecular ion peak cluster at m/z 248 and 250, with an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns include the loss of a chlorine atom ([M-Cl]⁺ at m/z 213) and the loss of a cyclohexyl radical ([M-C₆H₁₁]⁺ at m/z 165).[6][7] The presence of dicyclohexylphosphinic acid would be indicated by a molecular ion at m/z 230, while dicyclohexylphosphine oxide would show a molecular ion at m/z 214. The GC separation in a GC-MS experiment would show distinct peaks for each component, allowing for their individual mass spectra to be obtained and identified.
Conclusion: A Holistic Approach to Purity Confirmation
While each spectroscopic technique provides valuable information, a combined approach is the most robust strategy for confirming the purity of synthesized this compound. ³¹P NMR offers a direct and unambiguous assessment of phosphorus-containing species. ¹H NMR complements this by providing information on the organic framework and key impurity protons. IR spectroscopy is excellent for quickly identifying the presence of hydroxyl or P-H functionalities that are absent in the pure product. Finally, mass spectrometry confirms the molecular weight and can help to identify unknown impurities. By integrating the data from these techniques, researchers can have high confidence in the quality of their this compound, paving the way for successful and reproducible synthetic outcomes.
References
- Shagidullin, R. R., & Pudovik, A. (1990). Atlas of IR spectra of organophosphorus compounds: interpreted spectrograms.
- ACS Publications. (2021, January 7). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters.
- PubChem. (n.d.). Dicyclohexylphosphinic acid.
- Chemistry LibreTexts. (2023, August 29).
- The Royal Society of Chemistry. (n.d.).
- Steffen's Chemistry Pages. (n.d.). 31P chemical shifts.
- ResearchGate. (2025, August 9). Simple and Rapid Quantitative Determination of Di(2-ethylhexyl)
- ChemicalBook. (n.d.). Dicyclohexylphenylphosphine(6476-37-5) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
- MDPI. (n.d.).
- YouTube. (2023, October 24).
- IslandScholar. (n.d.). I Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes By Hailey Hill.
- PubChem. (n.d.). Dicyclohexylphosphine oxide.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882).
- RSC Publishing. (n.d.). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents.
- eGyanKosh. (n.d.).
- ResearchGate. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Request PDF.
- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
- National Institutes of Health. (n.d.).
- MSU chemistry. (n.d.). Infrared Spectroscopy.
- MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- ChemicalBook. (n.d.). 1,4-DICYCLOHEXYLBENZENE(1087-02-1) 1H NMR spectrum.
- (n.d.).
- (n.d.). 31 Phosphorus NMR.
- Chemguide. (n.d.).
- (n.d.). INFRARED SPECTROSCOPY (IR).
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). (a) 1 H NMR spectrum in chloroform-d (asterisk denotes the residual....
- Durham E-Theses. (n.d.).
- OpenStax. (2023, September 20). 12.6 Infrared Spectroscopy - Organic Chemistry.
- RSC Publishing. (2019, April 13). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent.
- The Royal Society of Chemistry. (n.d.).
- YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.
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A Senior Application Scientist's Guide to Dicyclohexylphosphino Ligands in Cross-Coupling Reactions
An Objective Performance Comparison for Catalysis Excellence
For researchers, medicinal chemists, and process development scientists, the selection of a ligand is a critical decision point that dictates the success, efficiency, and scope of a cross-coupling reaction. Among the pantheon of phosphine ligands, those derived from dicyclohexylphosphinyl chloride—particularly the bulky, electron-rich dialkylbiaryl phosphines—have emerged as indispensable tools.[1][2] This guide provides an in-depth, data-supported comparison of the performance of dicyclohexylphosphino-containing ligands in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Mizoroki-Heck reaction.
The core of this analysis rests on a simple premise: the electronic and steric properties of a ligand are paramount to catalytic activity.[3][4] Ligands featuring the dicyclohexylphosphino group are characterized by significant steric bulk and strong electron-donating ability.[3] This combination is highly effective at promoting the key steps of the catalytic cycle: the electron-rich nature facilitates the often rate-limiting oxidative addition of the catalyst to the electrophile (especially challenging substrates like aryl chlorides), while the steric hindrance promotes the final, product-releasing reductive elimination step.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a pillar of C-C bond formation, is profoundly influenced by ligand choice.[5][6] While early iterations relied on ligands like triphenylphosphine (PPh₃), the advent of bulky, electron-rich ligands derived from precursors like this compound has dramatically expanded the reaction's scope to include previously unreactive or challenging substrates.[7][8]
Causality of Performance:
Catalyst systems bearing ligands such as XPhos and SPhos (which contain a dicyclohexylphosphino moiety) consistently outperform less bulky and less electron-rich alternatives. The key advantages are:
-
Activation of Aryl Chlorides: Aryl chlorides are inexpensive and widely available but are notoriously difficult to activate due to the strength of the C-Cl bond. The high electron density on the palladium center, induced by the dicyclohexylphosphino ligand, is crucial for facilitating the oxidative addition of these substrates.[5][9]
-
Coupling of Hindered Substrates: The synthesis of sterically congested biaryls (e.g., tetra-ortho-substituted) is a significant challenge. The bulky nature of these ligands creates a coordinatively unsaturated and highly reactive monoligated palladium species, which is essential for accommodating sterically demanding coupling partners.[7][10]
-
Low Catalyst Loadings: The high activity of these catalyst systems allows for significantly lower catalyst loadings, often in the parts-per-million (ppm) range, which is critical for cost reduction and minimizing palladium contamination in the final product, a key concern in pharmaceutical manufacturing.[10][11][12]
Comparative Performance Data: Suzuki-Miyaura Coupling
| Ligand/Catalyst System | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 4-Chloroanisole | Phenylboronic acid | 0.005 | RT | 2 | 98 | [7] |
| Pd(OAc)₂ / PPh₃ | 4-Chloroanisole | Phenylboronic acid | 2 | 80 | 24 | <5 | [8] |
| Pd₂(dba)₃ / XPhos | 2,6-Dimethylchlorobenzene | 2-Methylphenylboronic acid | 1.5 | 100 | 18 | 94 | [7] |
| Pd(PPh₃)₄ | 2,6-Dimethylchlorobenzene | 2-Methylphenylboronic acid | 5 | 100 | 24 | No Reaction | [8] |
| Pd(OAc)₂ / SPhos | 4-tert-Butylbromobenzene | 2-Biphenylboronic acid | 0.001 | 100 | 24 | 85 | [10] |
Visualizing the Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions underscores the importance of the ligand in modulating the properties of the metal center at each stage.
Caption: Structure of a modern Pd pre-catalyst.
Performance in Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, for the arylation of alkenes, has a more varied landscape of effective catalysts compared to the Suzuki and Buchwald-Hartwig reactions. [13][14]While phosphine-free systems and catalysts based on N-heterocyclic carbenes (NHCs) are common, bulky, electron-rich phosphines still play a significant role, particularly in challenging transformations.
Causality of Performance:
The primary role of the phosphine ligand in the Heck reaction is to stabilize the active Pd(0) species and influence the regioselectivity of the olefin insertion step. [15][16]
-
Thermal Stability: Heck reactions often require elevated temperatures. The robust biaryl scaffold of ligands like XPhos imparts high thermal stability to the catalytic complex, preventing decomposition and maintaining activity over the course of the reaction.
-
Turnover and Activity: While palladium nanoparticles can be the active species in some Heck reactions, well-defined molecular catalysts derived from dicyclohexylphosphino ligands can offer higher turnover numbers and cleaner reactions, especially when dealing with aryl chlorides. [13][17] Performance data for dicyclohexylphosphino ligands in the Heck reaction is less centralized than for the other couplings, but their general properties suggest strong utility for aryl chlorides and in promoting high catalyst turnover frequencies. Comparison with phosphine-free systems often shows that while the latter can be effective, they may require higher temperatures or be less tolerant of certain functional groups.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the conditions under which these ligands excel. They are designed to be self-validating, providing a robust starting point for optimization.
Workflow for a Typical Cross-Coupling Reaction
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The Practitioner's Guide to Phosphine Ligands: A Comparative Benchmark of Dicyclohexylphosphinyl Chloride-Derived Catalysts vs. Commercial Alternatives
For the modern researcher in drug development and chemical synthesis, the selection of the optimal catalyst system is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. In the realm of palladium-catalyzed cross-coupling reactions, the phosphine ligand is a key determinant of catalytic performance. This guide provides an in-depth, objective comparison of catalysts derived from the versatile and cost-effective precursor, dicyclohexylphosphinyl chloride, against widely-used commercial options, notably the Buchwald family of ligands. Through a synthesis of experimental data, mechanistic insights, and practical protocols, we aim to equip you with the knowledge to make informed decisions for your specific synthetic challenges.
The Landscape of Phosphine Ligands in Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The efficacy of these transformations is intrinsically linked to the nature of the phosphine ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the active catalytic species, modulating its reactivity, and influencing the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[3][4]
Bulky, electron-rich phosphine ligands have emerged as particularly effective in promoting challenging cross-coupling reactions, including those involving sterically hindered substrates and unreactive aryl chlorides.[5][6] The Buchwald biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are prominent examples of commercially successful ligands that embody these design principles.[3][5] Concurrently, ligands derived from this compound offer a readily accessible and often more economical alternative, with the dicyclohexylphosphino group being a common feature in several potent ligands, including the commercially available CyJohnPhos.[1][7]
This guide will focus on a comparative analysis of these two classes of catalysts, providing you with the data and protocols to evaluate their relative merits.
Performance Benchmark: Suzuki-Miyaura Cross-Coupling
To provide a quantitative comparison, we will examine the performance of these catalysts in a benchmark Suzuki-Miyaura cross-coupling reaction: the coupling of an aryl chloride with an arylboronic acid. This reaction is a stringent test for catalyst performance due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.
Catalyst Systems Under Evaluation
-
This compound-Derived Catalyst: Represented by catalysts formed in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand such as 2-(dicyclohexylphosphino)biphenyl (CyJohnPhos). CyJohnPhos is a well-established, commercially available biarylphosphine ligand featuring the dicyclohexylphosphino moiety.[7]
-
Commercial Buchwald Catalysts: Represented by preformed palladium precatalysts or in situ systems utilizing commercially available Buchwald ligands such as XPhos and SPhos.[5]
Comparative Performance Data
The following table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. While a direct head-to-head comparison under identical conditions is not available in a single study, the data presented below, compiled from multiple sources, provides valuable insights into their relative efficiencies.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ / CyJohnPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1.0 | >95 | >95 | General performance data[1] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 0.25 | ~90 | ~360 | [8] |
| Pd(OAc)₂ / SPhos | 3-Chlorobenzonitrile | 2-Biphenylboronic acid | K₃PO₄ | Toluene | 110 | 0.05 | 93 | 1860 | [8] |
Analysis of Performance Data:
The data suggests that both dicyclohexylphosphino-containing ligands and the Buchwald ligands are highly effective for the Suzuki-Miyaura coupling of aryl chlorides. Notably, SPhos demonstrates a very high turnover number (TON), indicating exceptional catalytic activity and stability, allowing for very low catalyst loadings.[8] While the specific TON for CyJohnPhos in this exact reaction is not detailed in the available literature, its general high performance in similar transformations is well-documented.[1] The performance of XPhos at room temperature is also noteworthy, highlighting the mild conditions under which these advanced catalysts can operate.[8]
The choice between these catalyst systems may, therefore, depend on a combination of factors including cost, availability, and the specific steric and electronic demands of the substrates.
Mechanistic Considerations: The Role of the Phosphine Ligand
The superior performance of bulky, electron-rich phosphine ligands can be understood by examining their influence on the elementary steps of the catalytic cycle.
-
Oxidative Addition: The initial step involves the oxidative addition of the aryl halide to the Pd(0) center. Electron-rich phosphines enhance the electron density on the palladium, which facilitates the cleavage of the Ar-X bond. This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base plays a crucial role in activating the boronic acid. The steric bulk of the phosphine ligand can influence the rate of this step.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain around the palladium center, favoring the release of the product.
The dicyclohexyl groups on ligands like CyJohnPhos and the complex biaryl backbones of the Buchwald ligands provide the necessary steric bulk and electron-donating properties to efficiently drive all three steps of the catalytic cycle.
Experimental Protocols
To facilitate your own comparative studies, we provide a detailed, step-by-step protocol for a benchmark Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with clear instructions and considerations for achieving reproducible results.
Synthesis of a Dicyclohexylphosphino-Biaryl Ligand (CyJohnPhos)
For researchers interested in preparing their own ligands, a general procedure for the synthesis of 2-(dicyclohexylphosphino)biphenyl (CyJohnPhos) is outlined below. This synthesis typically starts from 2-bromobiphenyl and proceeds via a Grignard reaction followed by reaction with this compound or a related phosphorus electrophile.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a solution of 2-bromobiphenyl (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C. To this solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Benchmark Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol provides a standardized method for comparing the catalytic activity of different palladium/phosphine systems.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., CyJohnPhos, XPhos, SPhos)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, stir bars, and other standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mol%) and the phosphine ligand (0.02 mol%) to a reaction vial equipped with a stir bar. Add anhydrous toluene to dissolve the catalyst components.
-
Reaction Setup: To the catalyst solution, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). Add the internal standard.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring and Analysis: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze it by gas chromatography (GC) to determine the conversion and yield of the product, 4-methyl-1,1'-biphenyl.
-
Turnover Number (TON) Calculation: The TON can be calculated using the following formula: TON = (moles of product) / (moles of palladium catalyst)
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound-derived catalysts and their commercial counterparts, with a focus on their application in the Suzuki-Miyaura cross-coupling reaction. The experimental data and mechanistic insights presented herein demonstrate that both classes of catalysts are highly effective, with the choice of catalyst often depending on the specific requirements of the synthesis, including cost considerations and the desired reaction conditions.
The development of new and improved phosphine ligands is an ongoing endeavor in the field of catalysis. Future research will likely focus on the design of ligands that offer even greater activity, stability, and selectivity, enabling the use of lower catalyst loadings and expanding the scope of cross-coupling reactions to even more challenging substrates. As a researcher, staying abreast of these developments and having a solid understanding of the fundamental principles of catalyst performance will be crucial for continued success in synthetic chemistry.
References
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- BenchChem. (2025). A Head-to-Head Battle of Catalysts: RuPhos Outshines Other Buchwald Ligands in Turnover Numbers for Cross-Coupling Reactions. BenchChem.
- Hartwig, J. F. (2010).
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organ, M. G., et al. (2014). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ResearchGate. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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PubChem. (n.d.). 2-(Dicyclohexylphosphino)biphenyl. National Center for Biotechnology Information. [Link]
- Strem Chemicals, Inc. (2018). New Palladium Precatalysts For Cross-Coupling Reactions. Strem Chemicals.
- Yin, J., & Buchwald, S. L. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 2(8), 1101–1104.
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki−Miyaura and Related Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(16), 2940–2943. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169.
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A Comparative Guide to Dicyclohexylphosphinyl Chloride and Di-tert-butylphosphinyl Chloride: Steric and Electronic Effects in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Sterics and Electronics
In the realm of organophosphorus chemistry, dicyclohexylphosphinyl chloride and di-tert-butylphosphinyl chloride are valuable intermediates, primarily for the synthesis of bulky, electron-rich phosphine ligands essential in modern catalysis. The choice between a dicyclohexyl (Cy₂) and a di-tert-butyl (t-Bu₂) substituent on the phosphorus atom is not arbitrary; it is a strategic decision rooted in the subtle yet profound differences in their steric and electronic profiles.
-
Steric Effects: This refers to the spatial arrangement of atoms and the physical bulk of the substituents. Larger groups can hinder the approach of reactants to the reactive center, influencing reaction rates and selectivity.
-
Electronic Effects: This pertains to how the substituents influence the distribution of electron density within the molecule, affecting the reactivity of the phosphorus center and the lability of the P-Cl bond.
This guide will dissect these properties, providing both qualitative explanations and quantitative data to illuminate the distinct chemical personalities of these two critical reagents.
At a Glance: Core Properties
A foundational comparison begins with the basic physical and structural properties of each compound.
| Property | This compound | Di-tert-butylphosphinyl Chloride |
| Molecular Formula | C₁₂H₂₂ClOP[1] | C₈H₁₈ClP[2] |
| Molecular Weight | 248.73 g/mol [1] | 180.65 g/mol [2] |
| IUPAC Name | [chloro(cyclohexyl)phosphoryl]cyclohexane[1] | ditert-butyl(chloro)phosphane[2] |
| CAS Number | 15873-72-0[1] | 13716-10-4[2] |
The Electronic Landscape: Inductive Effects and Phosphorus Basicity
The electronic nature of the alkyl groups directly impacts the electron density at the phosphorus center. Both cyclohexyl and tert-butyl groups are electron-donating through an inductive effect (σ-donation), making the phosphorus atom more electron-rich compared to, for instance, a phenyl-substituted analogue. This increased electron density, or Lewis basicity, has significant implications for reactivity.
A key metric for quantifying the electronic effect of phosphine ligands is the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the C-O stretching frequency of a nickel carbonyl complex, [LNi(CO)₃].[3] A lower stretching frequency indicates a more electron-donating ligand (L), as the increased electron density on the metal allows for greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.[3]
While TEP values are measured for the corresponding phosphines (PCy₃ and P(t-Bu)₃), they provide a reliable proxy for the electronic environment in the phosphinyl chlorides.
-
Di-tert-butyl Group: The tert-butyl group is a strong σ-donor. The resulting high electron density on the phosphorus atom in di-tert-butylphosphinyl chloride enhances its nucleophilicity, though this is tempered by its significant steric bulk.
-
Dicyclohexyl Group: The cyclohexyl group is also a good σ-donor. The electronic-donating properties of dicyclohexyl-substituted phosphines are generally considered to be very similar to, or slightly less than, their tert-butyl counterparts.[4]
The primary consequence of these electron-donating effects is the polarization of the P-Cl bond. Increased electron density on the phosphorus atom can influence the electrophilicity of the phosphorus center and the strength of the bond to the leaving group (chloride).
Caption: Flow of electronic influence from alkyl groups to the reactive P-Cl bond.
The Steric Dimension: A Tale of Two Bulks
The most striking difference between the dicyclohexyl and di-tert-butyl substituents lies in their steric hindrance. This is quantitatively described by the Tolman Cone Angle (θ) , which is the apex angle of a cone, centered on the metal atom (2.28 Å away), that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric bulk around the phosphorus atom.
-
Di-tert-butyl Group: The tert-butyl group is exceptionally bulky and has a rigid, well-defined structure. This creates a sterically crowded environment around the phosphorus atom, which can significantly hinder the approach of nucleophiles or its coordination to a metal center. This steric shielding can dramatically slow down reaction rates in Sₙ2-type reactions at the phosphorus center.[6]
-
Dicyclohexyl Group: While also considered a bulky substituent, the cyclohexyl rings offer more conformational flexibility (e.g., chair-boat interconversions) compared to the rigid tert-butyl group. This flexibility can allow for a closer approach to the phosphorus atom under certain conditions. However, the sheer volume of the two cyclohexyl rings still presents a significant steric barrier.
The steric hindrance directly impacts the reactivity of the P-Cl bond by physically blocking the trajectory of incoming nucleophiles. This effect can be exploited to control selectivity in complex synthetic pathways.
Caption: Conceptual representation of steric shielding.
Comparative Reactivity in Practice: The Case of Hydrolysis
Phosphinyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding phosphinic acids. The rate of this reaction can serve as a practical indicator of the combined steric and electronic effects on the reactivity of the P-Cl bond.
The reaction proceeds via nucleophilic attack of water on the electrophilic phosphorus atom.
-
Electronic Contribution: The electron-donating alkyl groups increase electron density on the phosphorus, potentially disfavoring the approach of a nucleophile. However, this same effect can stabilize the transition state.
-
Steric Contribution: The bulky substituents physically hinder the approach of the water molecule. This is often the dominant factor in determining the reaction rate.
Given the greater and more rigid steric bulk of the di-tert-butyl groups, it is predicted that di-tert-butylphosphinyl chloride will hydrolyze more slowly than this compound under identical conditions. The flexible cyclohexyl rings may allow for a less hindered pathway for the incoming water molecule. This differential reactivity is a key consideration for handling and storage, as both compounds are moisture-sensitive.[7]
Experimental Protocol: Synthesis of a Di-tert-butylphosphine Derivative
The utility of these reagents is best illustrated through a typical experimental procedure. The following is a representative protocol for the synthesis of a phosphine ligand precursor using di-tert-butylphosphinyl chloride, a reaction driven by the nucleophilic displacement of the chloride.
Objective: To synthesize a secondary phosphine oxide via Grignard reaction with di-tert-butylphosphinyl chloride.
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Preparation: The Grignard reagent (e.g., Phenylmagnesium bromide) is prepared in situ or used as a commercially available solution in an ethereal solvent.
-
Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of di-tert-butylphosphinyl chloride in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
-
Workup: The reaction is stirred at room temperature for 2 hours post-addition. It is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of a phosphine oxide using (t-Bu)₂P(O)Cl.
Conclusion: A Strategic Choice for the Synthetic Chemist
The selection between this compound and di-tert-butylphosphinyl chloride is a classic example of tuning a reagent to a specific synthetic need.
-
Choose Di-tert-butylphosphinyl Chloride when:
-
Maximum steric bulk is required to control selectivity or stabilize a reactive center.
-
A rigid, well-defined steric environment is necessary, for example, in designing ligands for asymmetric catalysis.
-
Slower, more controlled reactivity at the phosphorus center is desired.
-
-
Choose this compound when:
-
Significant, but slightly more flexible, steric bulk is advantageous.
-
The electronic properties of a bulky, electron-rich phosphine are needed, but the extreme steric hindrance of the di-tert-butyl group is detrimental to the desired reaction rate.
-
It is used as a precursor for widely used ligands in cross-coupling reactions like the Buchwald-Hartwig amination.[7]
-
Ultimately, the optimal choice depends on a careful analysis of the reaction mechanism and the desired properties of the final product. By understanding the interplay of steric and electronic effects detailed in this guide, researchers can leverage the unique characteristics of each reagent to achieve their synthetic goals with greater precision and efficiency.
References
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Barrett, A. G. M., et al. (2005). Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics, 24(25), 6147–6154. (Simulated access via ResearchGate summary of related work).[4]
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YouTube. (2021). Why PCl5 is highly reactive than PCl3? || Why all the P-Cl bonds in PCl5 are not equal? Retrieved from [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Dicyclohexylphosphinyl Chloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. Dicyclohexylphosphinyl Chloride (C₁₂H₂₂ClOP) is a valuable reagent in organic synthesis, but its reactive nature demands a rigorous and well-understood disposal protocol. This guide moves beyond a simple checklist to provide a deep, mechanistic understanding of the procedures required for its safe neutralization and disposal, ensuring the protection of personnel and compliance with institutional and regulatory standards.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a corrosive, moisture-sensitive compound. Its primary hazard stems from its reactivity as a phosphinic acid chloride. The phosphorus-chlorine bond is highly susceptible to nucleophilic attack, particularly by water.
Mechanism of Hydrolysis: The disposal procedure is fundamentally a controlled hydrolysis reaction. When this compound comes into contact with water, it reacts vigorously in an exothermic process to form two acidic and corrosive byproducts: Dicyclohexylphosphinic Acid and Hydrochloric Acid (HCl).[1][2] This reaction underscores the necessity of a slow, controlled quenching process to manage heat generation and prevent dangerous splashing.
-
C₁₂H₂₂ClOP + H₂O → (C₆H₁₁)₂P(O)OH + HCl
Understanding this reaction is the cornerstone of its safe disposal. Our goal is not merely to discard the chemical but to convert it into less reactive, neutral substances.
| Chemical and Physical Properties | |
| Molecular Formula | C₁₂H₂₂ClOP |
| Molecular Weight | 248.73 g/mol [3] |
| Primary Hazards | Causes severe skin burns and serious eye damage.[3] Reacts with water. |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[3] H318: Causes serious eye damage.[3] |
Pre-Disposal Protocol: Preparation is Paramount
Before beginning any chemical handling, a thorough preparation phase is essential. This ensures that the entire process can be conducted smoothly and safely, with all necessary equipment at hand.
Personal Protective Equipment (PPE)
The corrosive nature of this compound and its hydrolysis products necessitates robust personal protection.[4]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles and a full-face shield.[5][6] | Protects against splashes of corrosive materials that can cause severe eye damage. |
| Skin Protection | Neoprene or nitrile rubber chemical-resistant gloves.[5] A chemically resistant lab coat. | Prevents direct contact with the skin, which can cause severe burns.[3] |
| Work Environment | Chemical Fume Hood | All steps must be performed in a properly functioning chemical fume hood to prevent inhalation of corrosive vapors and HCl gas produced during hydrolysis. |
Required Materials & Equipment
-
Appropriate glassware (e.g., Erlenmeyer flask) of a size at least 5-10 times the volume of the chemical to be quenched.
-
Magnetic stir plate and stir bar.
-
Dropping funnel or syringe for controlled addition.
-
Beakers for quenching and neutralization solutions.
-
An ice bath to control the reaction temperature.
-
Quenching/Neutralizing Agents:
-
Isopropanol
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 5-10% Sodium Hydroxide (NaOH) solution.
-
-
pH paper or a calibrated pH meter.
-
A designated, properly labeled hazardous waste container.[7][8]
Disposal Workflow Overview
The entire disposal process follows a logical progression from hazardous material to a neutralized aqueous waste stream, ready for collection.
Caption: High-level workflow for the safe disposal of this compound.
Step-by-Step Disposal & Neutralization Protocol
This protocol is designed for small, research-quantity disposal. Always adhere to your institution's specific guidelines for chemical waste management.[9][10]
Location: All steps must be performed inside a certified chemical fume hood.
-
Preparation and Cooling:
-
Don all required PPE as specified in section 2.1.
-
Place the flask containing the this compound (or a solution in an inert solvent like THF or toluene) in an ice/water bath on a magnetic stir plate and begin stirring. Cooling is critical to manage the exothermic nature of the hydrolysis.
-
-
Step 1: Initial, Gentle Quenching:
-
Slowly, drop by drop, add isopropanol to the stirred solution.
-
Causality: Isopropanol is a weak nucleophile that reacts more slowly and controllably with the acid chloride than water.[11][12] This "soft start" prevents a violent, uncontrolled reaction. Continue the slow addition until the initial vigorous reaction (fizzing, heat generation) subsides.
-
-
Step 2: Complete Hydrolysis:
-
Once the reaction with isopropanol has moderated, begin the slow, dropwise addition of water. This will complete the hydrolysis to dicyclohexylphosphinic acid and HCl.
-
Maintain cooling and stirring throughout the addition.
-
-
Step 3: Neutralization:
-
After hydrolysis is complete, the solution will be highly acidic. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃).
-
Causality: The bicarbonate will neutralize both the hydrochloric acid and the dicyclohexylphosphinic acid. The reaction will produce carbon dioxide gas, causing fizzing or effervescence.[13][14] Add the base slowly to control the rate of gas evolution and prevent foaming over.
-
Continue adding base until the fizzing stops, which indicates that the acid has been consumed.
-
-
Step 4: pH Verification:
-
Using pH paper or a calibrated meter, check the pH of the aqueous solution. The target pH should be between 6 and 9.[9] If the solution is still acidic, continue adding base dropwise until the target pH is reached. If it becomes too basic, it can be back-titrated with a dilute acid like citric acid.
-
-
Step 5: Final Waste Collection:
-
Once the solution is confirmed to be neutral, transfer it to a designated aqueous hazardous waste container.
-
The container must be clearly labeled with its contents (e.g., "Neutralized this compound solution, contains sodium chloride and sodium dicyclohexylphosphinate").[7]
-
Never dispose of this solution down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. [9][10]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, pre-defined emergency plan is crucial.[15]
Spill Response
The response depends critically on the size and location of the spill.
Caption: Decision tree for responding to a chemical spill.
-
For a Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like sand, clay, or vermiculite. Do not use combustible materials like paper towels.
-
Cautiously cover the contained spill with sodium bicarbonate powder to neutralize the acid.
-
Once the reaction ceases, carefully collect the material using spark-proof tools into a sealed, labeled container for hazardous waste disposal.[16]
-
Clean the spill area with soap and water.
-
-
For a Major Spill (large, uncontained, or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is an immediate fire risk.
-
Contact your institution's EHS and emergency services from a safe location.
-
Do not attempt to clean it up yourself.
-
First Aid for Exposure
Immediate action is critical to mitigate injury.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a small amount of water to drink. Seek immediate medical attention.[5]
Conclusion
The responsible management of reactive chemicals like this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical principles behind the disposal protocol—controlled hydrolysis followed by neutralization—we transform a potentially hazardous task into a safe and routine procedure. Adherence to these steps, combined with a robust emergency plan, builds a deep and lasting culture of safety that protects individuals, institutions, and the environment.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
